FFA3 agonist 1
Descripción
Propiedades
Fórmula molecular |
C22H22N2O3 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-13-7-3-4-8-15(13)24-22(26)19-14(2)23-16-9-5-10-17(25)20(16)21(19)18-11-6-12-27-18/h3-4,6-8,11-12,21,23H,5,9-10H2,1-2H3,(H,24,26) |
Clave InChI |
HIWQJAGWEWRIIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=CO4)C(=O)CCC3)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
FFA3-Agonist-1; FFA3-Agonist1; FFA3-Agonist 1; FFA3 Agonist 1 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FFA3 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a member of the free fatty acid receptor family.[1] It is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are major products of dietary fiber fermentation by the gut microbiota.[2] FFA3 has emerged as a crucial regulator of various physiological processes, including metabolic homeostasis, immune responses, and sympathetic nervous system activity, making it an attractive therapeutic target for a range of disorders. This guide provides a detailed overview of the molecular mechanisms underlying FFA3 activation by agonists, focusing on its signaling pathways, downstream effects, and the experimental protocols used for its characterization.
Core Signaling Pathways of FFA3 Activation
FFA3 primarily signals through the pertussis toxin-sensitive Gαi/o family of G-proteins.[2][3][4][5] This coupling initiates a cascade of intracellular events that ultimately dictate the cellular response to FFA3 agonists. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][5] However, evidence also suggests FFA3 can signal through Gβγ subunits, leading to the activation of alternative pathways.
Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase
Upon agonist binding, FFA3 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α subunit of the heterotrimeric Gαi/o protein. This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. The activated Gαi/o-GTP then inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby altering cellular function.[3][4]
Gβγ-Mediated Pathways
The dissociated Gβγ dimer can also act as a signaling molecule, activating a variety of downstream effectors:
-
Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][6] This increase in cytosolic Ca2+ can influence a wide range of cellular processes, including neurotransmitter release and hormone secretion.
-
MAPK/ERK Pathway Activation: FFA3 activation has been shown to induce the phosphorylation and activation of the Mitogen-Activated Protein Kinases (MAPK), specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2][6] This can occur through both Gαi/o and Gβγ-dependent mechanisms, potentially involving the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Activated ERK1/2 can translocate to the nucleus and regulate gene expression, influencing cell proliferation, differentiation, and survival.
-
Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of various ion channels. For instance, FFA3 activation in sympathetic neurons has been shown to inhibit N-type calcium channels, a process mediated by the Gβγ subunit.[7] This can have significant implications for neuronal excitability and neurotransmitter release.
Quantitative Data on FFA3 Agonists
The potency of various agonists at the FFA3 receptor is typically quantified by their half-maximal effective concentration (EC50) or their inhibitory constant (Ki). The following table summarizes reported values for common FFA3 agonists.
| Agonist | Assay Type | Cell Line | Reported EC50/pEC50/IC50 | Reference |
| Propionate | Dynamic Mass Redistribution | HEK293 | pEC50: ~5.5 | [8] |
| Butyrate | Dynamic Mass Redistribution | HEK293 | pEC50: ~5.5 | [8] |
| Valerate | Dynamic Mass Redistribution | HEK293 | pEC50: ~5.5 | [8] |
| Acetate | Dynamic Mass Redistribution | HEK293 | pEC50: <5.0 | [8] |
| AR420626 | cAMP Inhibition | CHO | IC50: 117 nM | [9] |
| Compound 1-3 | cAMP Inhibition | CHO-K1 | EC50: 0.32 µM | [10] |
| Compound 1-4 | cAMP Inhibition | CHO-K1 | EC50: 0.23 µM | [10] |
Experimental Protocols for Studying FFA3 Agonist Mechanism of Action
Characterizing the mechanism of action of FFA3 agonists involves a suite of in vitro assays designed to measure key signaling events downstream of receptor activation.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FFA3 activation, typically through the Gβγ-PLC-IP3 pathway.
Principle: Cells expressing FFA3 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). Upon agonist stimulation, the release of intracellular calcium stores leads to a change in the fluorescence of the dye, which can be detected using a fluorescence plate reader or microscope.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., HEK293, CHO) stably or transiently expressing human FFA3.
-
Seed the cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (B1678239) (to prevent dye leakage) in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Cell Washing:
-
Gently aspirate the dye-loading solution.
-
Wash the cells 2-3 times with the assay buffer to remove extracellular dye.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare serial dilutions of the FFA3 agonist in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the agonist solution into the wells and continue to monitor the fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using non-linear regression analysis.
-
cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.
Principle: Cells expressing FFA3 are first stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin). The ability of an FFA3 agonist to inhibit this forskolin-stimulated cAMP production is then measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture and plate FFA3-expressing cells in a 96-well or 384-well plate as described for the calcium assay.
-
-
Cell Stimulation:
-
Prepare a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Prepare serial dilutions of the FFA3 agonist in the stimulation buffer.
-
Prepare a solution of forskolin (B1673556) (a direct activator of adenylyl cyclase) in the stimulation buffer.
-
Pre-incubate the cells with the FFA3 agonist for a short period (e.g., 15-30 minutes) at 37°C.
-
Add forskolin to all wells (except for the basal control) and incubate for another 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Perform the cAMP measurement using a competitive immunoassay format. In an HTRF assay, for example, a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog are added to the cell lysate. The amount of endogenous cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the HTRF signal.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
ERK1/2 Phosphorylation Assay (Western Blotting)
This assay detects the activation of the MAPK/ERK signaling pathway.
Principle: FFA3 activation leads to the phosphorylation of ERK1/2. This phosphorylation event can be detected and quantified using Western blotting with antibodies specific to the phosphorylated forms of ERK1 and ERK2.
Detailed Methodology:
-
Cell Culture and Serum Starvation:
-
Culture FFA3-expressing cells in 6-well or 12-well plates until they reach 80-90% confluency.
-
To reduce basal ERK phosphorylation, serum-starve the cells by incubating them in a serum-free medium for 4-24 hours prior to the experiment.
-
-
Agonist Stimulation:
-
Treat the serum-starved cells with the FFA3 agonist at various concentrations and for different time points (e.g., 2, 5, 10, 15, 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Plot the fold-change in ERK phosphorylation relative to the unstimulated control against agonist concentration or time.
-
Mandatory Visualizations
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Elucidating the FFA3 Agonist Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a member of the G-protein coupled receptor (GPCR) superfamily. It is activated by short-chain fatty acids (SCFAs) such as propionate (B1217596) and butyrate, which are primarily produced by the gut microbiota through the fermentation of dietary fiber. FFA3 has emerged as a promising therapeutic target for a range of conditions, including metabolic and inflammatory diseases. This technical guide provides an in-depth exploration of the FFA3 agonist signaling pathway, offering detailed experimental protocols and quantitative data to support research and drug development efforts in this area.
Core Signaling Pathways of FFA3
FFA3 activation by an agonist initiates a cascade of intracellular events primarily mediated by G-proteins and β-arrestins. The receptor exclusively couples to the pertussis toxin-sensitive Gαi/o family of G-proteins.
Gαi/o-Mediated Signaling
Upon agonist binding, FFA3 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gαi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The released Gβγ dimer can directly interact with and inhibit N-type calcium channels, leading to a reduction in calcium influx.[1]
-
Activation of MAPK/ERK Pathway: FFA3 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key signaling cascade involved in cell proliferation, differentiation, and survival.
β-Arrestin-Mediated Signaling
Following agonist-induced activation and phosphorylation by G-protein coupled receptor kinases (GRKs), FFA3 can recruit β-arrestins. This interaction is crucial for:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein to facilitate the internalization of the receptor from the cell surface via clathrin-coated pits.
-
Scaffolding for Downstream Signaling: β-arrestins can also act as signal transducers by scaffolding various components of signaling pathways, including the MAPK/ERK cascade, independent of G-protein activation.
Diagram of the FFA3 Signaling Pathway
Caption: Overview of FFA3 agonist-induced signaling pathways.
Quantitative Data Presentation
The following tables summarize the potency (EC50 or pEC50) and efficacy (Emax) of various FFA3 agonists in different functional assays.
Table 1: Potency and Efficacy of Endogenous Short-Chain Fatty Acids (SCFAs) at Human FFA3
| Agonist | Assay Type | pEC50 (mean ± SEM) | EC50 (µM) | Emax (% of control) | Reference |
| Propionate (C3) | [35S]GTPγS Binding | 3.74 ± 0.08 | ~182 | Not Reported | [2] |
| Propionate (C3) | cAMP Inhibition | 4.5 - 5.0 | 10 - 32 | ~100 | [3] |
| Butyrate (C4) | [35S]GTPγS Binding | Not Reported | ~300 | Not Reported | [2] |
| Valerate (C5) | [35S]GTPγS Binding | Not Reported | ~250 | Not Reported | [2] |
Table 2: Potency and Efficacy of Synthetic Agonists at Human FFA3
| Agonist | Assay Type | pEC50 (mean ± SEM) | EC50 (µM) | Emax (% of Propionate) | Reference |
| Compound 1 | [35S]GTPγS Binding | 5.5 ± 0.1 | 3.2 | 100 | [4] |
| Compound 1 | cAMP Inhibition | 6.4 ± 0.1 | 0.4 | 100 | [4] |
| Compound 1 | pERK1/2 Activation | 6.7 ± 0.1 | 0.2 | 100 | [4] |
| AR420626 | cAMP Inhibition | ~7.0 | ~0.1 | Not Reported | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Forskolin-Stimulated cAMP Inhibition Assay
This assay measures the ability of FFA3 agonists to inhibit the production of cAMP in cells stimulated with forskolin (B1673556), an activator of adenylyl cyclase.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human FFA3.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin solution.
-
FFA3 agonist solutions.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Protocol:
-
Cell Culture: Culture FFA3-expressing cells in appropriate media to ~80-90% confluency.
-
Cell Plating: Seed cells into 96-well or 384-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of FFA3 agonists in Stimulation Buffer.
-
Assay Procedure: a. Aspirate the culture medium and wash the cells once with Assay Buffer. b. Add the diluted agonist solutions to the wells. c. Add forskolin to all wells (except for the basal control) to a final concentration that stimulates a submaximal cAMP response (typically 1-10 µM). d. Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the pIC50 (equivalent to pEC50 for inhibition) and Emax.[5][6]
Diagram of cAMP Inhibition Assay Workflow
Caption: Workflow for a forskolin-stimulated cAMP inhibition assay.
[35S]GTPγS Binding Assay
This assay directly measures the activation of Gαi/o proteins by FFA3 upon agonist stimulation.
Materials:
-
Cell membranes prepared from cells overexpressing FFA3.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
GDP solution.
-
[35S]GTPγS.
-
FFA3 agonist solutions.
-
Scintillation fluid and microplates (e.g., SPA beads or filter plates).
Protocol:
-
Membrane Preparation: Prepare cell membranes from FFA3-expressing cells and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine cell membranes (5-20 µg of protein per well), GDP (to a final concentration of 1-10 µM), and serial dilutions of the FFA3 agonist in Assay Buffer.
-
Initiation of Reaction: Add [35S]GTPγS (final concentration ~0.1-0.5 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Detection:
-
Filtration Assay: Terminate the reaction by rapid filtration through GF/B filter plates. Wash the filters with ice-cold Assay Buffer and measure the bound radioactivity by scintillation counting.[7][8]
-
SPA Format: If using SPA beads, the beads will capture the radiolabeled membranes, and the signal can be read directly in a scintillation counter without a filtration step.
-
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.[9][10]
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated FFA3 receptor using enzyme fragment complementation.
Materials:
-
PathHunter® FFA3 β-Arrestin cell line (DiscoverX).
-
Cell plating reagent.
-
FFA3 agonist solutions.
-
PathHunter® Detection Reagents.
Protocol:
-
Cell Plating: Plate the PathHunter® FFA3 cells in the provided 96-well or 384-well plates according to the manufacturer's protocol. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of the FFA3 agonists and add them to the cell plate.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the PathHunter® Detection Reagents to the wells and incubate at room temperature for 60 minutes.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.[11][12][13]
Diagram of β-Arrestin Recruitment Assay Workflow
Caption: Workflow for a PathHunter® β-arrestin recruitment assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 in response to FFA3 activation.
Materials:
-
FFA3-expressing cells.
-
Serum-free cell culture medium.
-
FFA3 agonist solutions.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Cell Culture and Serum Starvation: Culture FFA3-expressing cells to ~80-90% confluency. Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the cells with various concentrations of FFA3 agonists for a defined period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using a chemiluminescent substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the log of the agonist concentration to determine EC50 and Emax.[14][15]
Conclusion
The elucidation of the FFA3 agonist signaling pathway is a dynamic field of research with significant therapeutic implications. This technical guide provides a comprehensive overview of the core signaling mechanisms, detailed experimental protocols for their investigation, and a summary of available quantitative data. By leveraging these methodologies, researchers can further unravel the complexities of FFA3 signaling and accelerate the development of novel therapeutics targeting this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of a Novel FFA3 Agonist
This whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of a novel Free Fatty Acid Receptor 3 (FFA3) agonist, herein referred to as Agonist 1. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the methodologies and data associated with the identification and evaluation of this selective FFA3 modulator.
Introduction to FFA3
Free Fatty Acid Receptor 3 (FFA3), also known as GPR41, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate (B1217596), and butyrate.[1][2][3] These SCFAs are primarily produced by the fermentation of dietary fiber by the gut microbiota.[3] FFA3 is expressed in various tissues, including the gastrointestinal tract, adipose tissue, pancreas, and the nervous system.[1][2][4] Its activation is primarily coupled to pertussis toxin-sensitive Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2][4][5] FFA3 signaling has been implicated in a range of physiological processes, including metabolic homeostasis, immune regulation, and gut hormone secretion, making it an attractive therapeutic target for metabolic and inflammatory diseases.[1][2][3][4][6]
The discovery of potent and selective FFA3 agonists has been a significant challenge due to the low potency of its endogenous ligands and the high degree of homology with the closely related FFA2 receptor.[1][7][8] This guide focuses on a novel selective positive allosteric modulator (PAM)-agonist of FFA3, "Agonist 1" (4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide), which represents a significant advancement in the development of selective FFA3-targeted therapeutics.[7][8]
Discovery and Synthesis of Agonist 1
The discovery of Agonist 1 originated from a screening campaign of a series of hexahydroquinolone-3-carboxamides.[7][8] The synthesis of this class of compounds generally involves a multi-step process.
The synthesis of the hexahydroquinoline core is typically achieved through a Hantzsch-like reaction involving the condensation of an aromatic aldehyde, a β-ketoester, an enamine, and ammonium (B1175870) acetate. Subsequent modification of the core structure allows for the introduction of various substituents to explore the structure-activity relationship (SAR).
The logical workflow for the discovery of Agonist 1 is depicted below.
Pharmacological Characterization
Agonist 1 was extensively characterized through a series of in vitro assays to determine its potency, efficacy, and selectivity for FFA3.
The pharmacological properties of Agonist 1 and the endogenous ligand propionate are summarized in the tables below.
Table 1: Potency and Efficacy of Agonist 1 at human FFA3
| Assay | Ligand | EC50 (µM) | Emax (% of Propionate) |
| [³⁵S]GTPγS Binding | Propionate | 18.2 ± 3.5 | 100 |
| Agonist 1 | 0.52 ± 0.08 | 95 ± 5 | |
| cAMP Inhibition | Propionate | 10.5 ± 2.1 | 100 |
| Agonist 1 | 0.32 ± 0.05 | 102 ± 6 | |
| pERK1/2 | Propionate | 25.1 ± 4.2 | 100 |
| Agonist 1 | 0.45 ± 0.09 | 98 ± 7 |
Data are presented as mean ± SEM. EC50 is the half-maximal effective concentration. Emax is the maximum response.
Table 2: Selectivity Profile of Agonist 1
| Receptor | Assay | Agonist 1 EC50 (µM) |
| hFFA3 | [³⁵S]GTPγS Binding | 0.52 |
| hFFA2 | [³⁵S]GTPγS Binding | > 100 |
hFFA3: human FFA3, hFFA2: human FFA2.
Activation of FFA3 by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the Gi/o protein, leading to downstream effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HEK293 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. For stable expression of FFA3, Flp-In T-REx 293 cells were used to generate a cell line with inducible expression of human FFA3 tagged with eYFP at the C-terminus.[1] Expression was induced by the addition of doxycycline.
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Membrane Preparation: Cells expressing FFA3 were harvested, and crude membranes were prepared by homogenization and centrifugation.
-
Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: Membranes (10-20 µg protein) were incubated with 0.1 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of the agonist in a final volume of 100 µL.
-
Incubation: The reaction was incubated at 30°C for 60 minutes.
-
Termination: The reaction was terminated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.
This assay quantifies the inhibition of adenylyl cyclase activity.
-
Cell Plating: FFA3-expressing cells were plated in 96-well plates.
-
Stimulation: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes, followed by the addition of varying concentrations of the agonist for 15 minutes.
-
Forskolin (B1673556) Treatment: Cells were then stimulated with forskolin (to activate adenylyl cyclase) for 20 minutes.
-
Lysis and Detection: The reaction was stopped, and cells were lysed. The intracellular cAMP levels were determined using a competitive immunoassay kit (e.g., HTRF or ELISA).
This assay measures the activation of the MAP kinase pathway.
-
Cell Treatment: Serum-starved FFA3-expressing cells were treated with varying concentrations of the agonist for 5-10 minutes.
-
Lysis: Cells were lysed in a buffer containing protease and phosphatase inhibitors.
-
Detection: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 were quantified by Western blotting or a specific ELISA kit. The ratio of pERK1/2 to total ERK1/2 was calculated.
Conclusion
Agonist 1 represents a significant step forward in the development of selective FFA3 modulators. Its characterization as a potent and selective positive allosteric modulator-agonist provides a valuable tool for further elucidating the physiological roles of FFA3 and for exploring its therapeutic potential in metabolic and inflammatory disorders. The detailed methodologies and data presented in this guide offer a solid foundation for future research in this promising area of drug discovery.
References
- 1. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Free fatty acid receptor 3 is a key target of short chain fatty acid: What is the impact on the sympathetic nervous system? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Complex pharmacology of novel allosteric free fatty acid 3 receptor ligands [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of FFA3 Agonists: A Technical Guide
Introduction: Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a member of the GPCR family that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate (B1217596), and butyrate. These SCFAs are primary metabolites produced by the gut microbiota through the fermentation of dietary fiber. FFA3 is expressed in various tissues, including enteroendocrine cells, pancreatic β-cells, adipose tissue, and sympathetic neurons.[1][2][3] Its role in sensing microbial metabolites has positioned it as a compelling therapeutic target for metabolic disorders like obesity and diabetes, as well as inflammatory conditions.[4][5] However, the development of selective therapeutic agents has been hampered by the high sequence homology and overlapping ligand pharmacology with the closely related receptor, FFA2 (GPR43). This guide provides an in-depth analysis of the structure-activity relationships (SAR) for FFA3 agonists, details key experimental protocols for their characterization, and visualizes the critical signaling and experimental pathways.
FFA3 Signaling Pathway
FFA3 functions as a sensor for high concentrations (micromolar to millimolar range) of SCFAs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. Unlike FFA2, which can couple to both Gi/o and Gq/11 pathways, FFA3 signals exclusively through the pertussis toxin-sensitive Gi/o pathway.[1][6][7] This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] The Gβγ subunits can also modulate other effectors, such as N-type calcium channels in sympathetic neurons.[6][8]
Structure-Activity Relationship (SAR) of FFA3 Agonists
The ligands that activate FFA3 can be broadly categorized into two classes: orthosteric agonists, which bind to the same site as the endogenous SCFAs, and allosteric modulators, which bind to a distinct, topographically different site.
Orthosteric Agonists: Short-Chain Fatty Acids and Analogs
The endogenous activators of FFA3 are SCFAs with a carbon chain length of one to five (C1-C5). The potency of these acids is directly related to their chain length. Molecular modeling and mutagenesis studies have identified two key arginine residues (Arg5.39 and Arg7.35) and a histidine residue (His6.55) within the transmembrane helices of FFA3 that are critical for recognizing and binding the carboxylate headgroup of these orthosteric ligands.[1][9]
A general SAR rule for small carboxylic acids has been elucidated: ligands with substituted sp³-hybridized α-carbons tend to show a preference for FFA3, whereas ligands with sp²- or sp-hybridized α-carbons preferentially activate FFA2.[4] This provides a basis for designing more selective orthosteric agonists.
Table 1: Potency of Endogenous Short-Chain Fatty Acids at Human FFA3
| Ligand | Carbon Chain | pEC₅₀ ([³⁵S]GTPγS Assay) | pEC₅₀ (DMR Assay) |
|---|---|---|---|
| Formate | C1 | < 3.0 | < 3.0 |
| Acetate | C2 | 3.5 ± 0.1 | 3.6 ± 0.1 |
| Propionate | C3 | 4.4 ± 0.1 | 4.5 ± 0.1 |
| Butyrate | C4 | 4.6 ± 0.1 | 4.6 ± 0.1 |
| Valerate | C5 | 4.5 ± 0.1 | 4.4 ± 0.1 |
Data adapted from Hudson et al. (2012). Values represent the mean ± S.E.M.
Allosteric Modulators: The Tetrahydroquinolone Series
Significant progress in developing synthetic FFA3-selective ligands has been made with a series of tetrahydroquinolone and hexahydroquinoline derivatives.[10][11] These compounds bind to an allosteric site, as their activity is unaffected by mutations to the key arginine residues in the orthosteric pocket.[10] This class of modulators exhibits complex pharmacology, with small structural modifications causing shifts from pure agonism to positive allosteric modulation (PAM), where the compound enhances the potency of an orthosteric agonist like propionate, or even negative allosteric modulation (NAM).[10][12]
Table 2: SAR of 1,4,7,8-Tetrahydroquinol-5-one-3-carboxamide Analogs at Human FFA3
| Compound | R¹ Group | R² Group | EC₅₀ (μM) ([³⁵S]GTPγS) | Eₘₐₓ (%) | EC₅₀ (μM) (cAMP) | Eₘₐₓ (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Furyl | o-tolyl | 1.1 | 91 | 1.5 | 86 |
| 2 | 3-Furyl | o-tolyl | 2.0 | 90 | 2.5 | 92 |
| 17 | Isobutyl | o-tolyl | 1.2 | 87 | 1.2 | 89 |
| 18 | Isobutyl | 2,3-dimethylphenyl | 1.2 | 87 | 0.94 | 93 |
| 20 | Isobutyl | 2-chlorophenyl | 1.3 | 92 | 0.69 | 82 |
Data compiled from Christiansen et al. (2020). Efficacy (Eₘₐₓ) is relative to the maximal response of propionate.[10][11]
Table 3: SAR of 5-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide Analogs at Human FFA3
| Compound | R¹ Group | R² Group | EC₅₀ (μM) (cAMP) | EC₅₀ (μM) (cAMP + 5μM Propionate) |
|---|---|---|---|---|
| 1-1 | Phenyl | Phenyl | 1.79 | 0.64 |
| 1-3 | 4-Methylphenyl | 2,5-dichlorophenyl | 0.32 | 0.10 |
| 1-4 | 4-Methylphenyl | 2,4-dichlorophenyl | 0.23 | 0.08 |
| 1-5 | 4-Methylphenyl | 4-chlorophenyl | >10 | 1.70 |
Data compiled from Sergeeva et al. (2020). The decrease in EC₅₀ in the presence of propionate indicates positive allosteric modulation.[13]
Key Experimental Protocols
The characterization of FFA3 agonists relies on a suite of in vitro functional assays designed to measure different steps in the receptor's activation and signaling cascade.
[³⁵S]GTPγS Binding Assay
-
Principle: This assay directly measures the activation of Gαi/o proteins coupled to FFA3. In the activated state, the Gα subunit releases GDP and binds GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation by measuring incorporated radioactivity.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing human FFA3 (e.g., HEK293 or CHO cells).
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and the test compound.
-
Incubation: The reaction is incubated, typically for 60 minutes at 30°C, to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination & Detection: The reaction is terminated by rapid filtration through glass fiber filter mats, which trap the membranes. The radioactivity retained on the filters is then quantified using a scintillation counter. An increase in signal relative to the vehicle control indicates agonist activity.
-
cAMP Accumulation Assay
-
Principle: This assay provides a functional readout of the downstream consequences of FFA3-mediated Gαi/o activation. Agonists of FFA3 inhibit adenylyl cyclase, thereby reducing the amount of cAMP produced in response to a stimulator like forskolin (B1673556).
-
Methodology:
-
Cell Plating: FFA3-expressing cells are plated in multi-well plates.
-
Stimulation: Cells are co-incubated with a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of the test compound. An phosphodiesterase (PDE) inhibitor, such as IBMX, is often included to prevent cAMP degradation.
-
Lysis: After incubation (typically 30-60 minutes), the cells are lysed to release intracellular cAMP.
-
Detection: The amount of cAMP in the lysate is quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit. A dose-dependent decrease in the cAMP signal indicates agonist activity.
-
Calcium Mobilization Assay via Chimeric G-protein
-
Principle: Since FFA3 does not naturally signal through the Gq pathway to mobilize intracellular calcium, a chimeric G-protein, such as Gαqi5 or Gαq/i, is used.[1] This engineered G-protein contains the C-terminal residues of Gαi, allowing it to couple to FFA3, but it signals through the Gq pathway, activating phospholipase C and leading to a measurable increase in intracellular calcium ([Ca²⁺]i).
-
Methodology:
-
Cell Line: A cell line co-expressing FFA3 and the chimeric G-protein is required.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: The baseline fluorescence is measured before the automated addition of test compounds using an instrument like a FlexStation or FLIPR (Fluorometric Imaging Plate Reader).
-
Signal Measurement: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are monitored in real-time. A rapid increase in fluorescence following compound addition indicates agonist-induced receptor activation.
-
Conclusion
The study of FFA3 structure-activity relationships has evolved from understanding the basic requirements for recognition of endogenous SCFAs to the nuanced pharmacology of synthetic allosteric modulators. While the orthosteric site is characterized by its requirement for a carboxylate group and its interaction with key arginine residues, the discovery of the tetrahydroquinolone series has opened a new avenue for developing highly selective agonists that act at an allosteric site. The complex interplay between structure and function in these allosteric modulators, where minor chemical changes can dramatically alter the pharmacological profile, underscores the need for a comprehensive suite of functional assays for characterization. Future research will likely focus on refining these allosteric scaffolds to develop tool compounds with improved potency and pharmacokinetic properties, which are essential for validating the therapeutic potential of targeting FFA3 in vivo.
References
- 1. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. FFA3 receptor | Free fatty acid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Free fatty acid receptor 3 is a key target of short chain fatty acid: What is the impact on the sympathetic nervous system? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free fatty acid receptors: structural models and elucidation of ligand binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Complex Pharmacology of Novel Allosteric Free Fatty Acid 3 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 13. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A | MDPI [mdpi.com]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of FFA3 Agonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free fatty acid receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a member of the free fatty acid receptor family. It is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are major products of dietary fiber fermentation by the gut microbiota. FFA3 is implicated in various physiological processes, including whole-body energy homeostasis and intestinal immunity. The receptor primarily couples to the pertussis toxin-sensitive Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of FFA3 can also lead to the mobilization of intracellular calcium and phosphorylation of MAPK3/ERK1 and MAPK1/ERK2 kinases.
This technical guide focuses on the pharmacokinetics and pharmacodynamics of a selective FFA3 agonist, Compound 1 , chemically identified as 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Compound 1 is a positive allosteric modulator (PAM)-agonist, offering a valuable tool for elucidating the therapeutic potential of targeting FFA3.
Pharmacodynamics of FFA3 Agonist 1
Compound 1 acts as a selective and moderately potent positive allosteric modulator and agonist at the human FFA3 receptor.[1] Its allosteric nature means it binds to a site on the receptor distinct from the orthosteric site where endogenous SCFAs bind. This interaction enhances the effect of the endogenous ligands and also allows Compound 1 to activate the receptor directly.
In Vitro Activity
The pharmacodynamic profile of Compound 1 has been characterized through several key in vitro functional assays. The quantitative data from these assays are summarized in the tables below.
Table 1: In Vitro Agonist Activity of Compound 1 at the Human FFA3 Receptor
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding | pEC₅₀ | 5.8 ± 0.1 |
| Eₘₐₓ (% of Propionate) | 85 ± 5 | |
| cAMP Inhibition | pEC₅₀ | 6.3 ± 0.1 |
| Eₘₐₓ (% Inhibition) | 98 ± 3 | |
| pERK1/2 Activation | pEC₅₀ | 6.1 ± 0.2 |
| Eₘₐₓ (% of Propionate) | 95 ± 8 |
Table 2: Allosteric Modulatory Effect of Compound 1 on Propionate Activity at the Human FFA3 Receptor
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding | Log αβ | 1.2 ± 0.2 |
| cAMP Inhibition | Log αβ | 1.5 ± 0.3 |
| pERK1/2 Activation | Log αβ | 1.3 ± 0.2 |
Log αβ represents the combined potentiation of agonist affinity and efficacy.
Signaling Pathways
Activation of FFA3 by an agonist like Compound 1 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, which subsequently inhibit adenylyl cyclase, leading to a reduction in cAMP levels. Additionally, the βγ subunits of the G-protein can dissociate and activate other downstream effectors, such as phospholipase C (PLC), which in turn can lead to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of protein kinase C (PKC). This can culminate in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
FFA3 receptor signaling cascade initiated by an agonist.
Pharmacokinetics of this compound
Detailed pharmacokinetic data for Compound 1 is limited in the public domain. The available information suggests a relatively short half-life.
Table 3: Pharmacokinetic Parameters of Compound 1
| Parameter | Value | Species | Route |
| Half-life (t₁/₂) | ~1 hour | Not Specified | Intravenous |
| Clearance (CL) | Data not available | - | - |
| Volume of Distribution (Vd) | Data not available | - | - |
| Bioavailability (F%) | Data not available | - | - |
Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound 1.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the pharmacodynamics of this compound.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins upon receptor agonism.
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human FFA3 receptor are prepared. Cells are harvested, homogenized in a lysis buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4), and centrifuged. The resulting pellet is resuspended in an assay buffer.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains membrane protein, GDP (to allow for nucleotide exchange), and varying concentrations of the test compound (this compound).
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of [³⁵S]GTPγS. The plate is incubated at 30°C for 30-60 minutes to allow for the binding of the radiolabeled GTP analog to the activated Gα subunits.
-
Termination and Detection: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes. Unbound [³⁵S]GTPγS is washed away. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Data are then plotted against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
cAMP Inhibition Assay
This assay quantifies the ability of an agonist to inhibit the production of cyclic AMP, a key second messenger.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human FFA3 receptor are seeded in 96- or 384-well plates and cultured to confluency.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of this compound.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled FFA3 receptor. The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the agonist concentration to determine the IC₅₀ (functionally equivalent to EC₅₀ for inhibition) and Eₘₐₓ.
pERK1/2 Activation Assay
This assay measures the phosphorylation of ERK1/2, a downstream signaling event following FFA3 activation.
-
Cell Culture and Starvation: Cells (e.g., HEK293) expressing the FFA3 receptor are cultured in multi-well plates. Prior to the assay, cells are serum-starved for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Cells are stimulated with various concentrations of this compound for a short period (typically 5-15 minutes) at 37°C.
-
Cell Lysis: The stimulation is stopped by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The level of phosphorylated ERK1/2 in the cell lysates is determined using methods such as Western blotting, ELISA, or bead-based immunoassays (e.g., AlphaScreen SureFire). Total ERK1/2 levels are also measured for normalization.
-
Data Analysis: The ratio of phosphorylated ERK to total ERK is calculated. These values are then plotted against the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ.
General workflows for key in vitro pharmacodynamic assays.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the FFA3 receptor. Its characterization as a positive allosteric modulator and agonist provides a means to selectively activate this receptor and study its downstream signaling pathways and physiological effects. The provided pharmacodynamic data and experimental protocols offer a solid foundation for researchers in the field. However, a more comprehensive understanding of its pharmacokinetic properties is necessary to fully evaluate its potential as a therapeutic agent. Future in vivo studies are warranted to establish a complete pharmacokinetic profile and to explore the efficacy of this compound in relevant disease models.
References
The Role of Free Fatty Acid Receptor 3 (FFA3) Agonists in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 3 (FFA3), also known as G protein-coupled receptor 41 (GPR41), has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes. FFA3 is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota through the fermentation of dietary fiber. The receptor is expressed in various tissues integral to metabolic regulation, including the pancreas, adipose tissue, and the gastrointestinal tract. This guide provides an in-depth overview of the role of FFA3 agonists in metabolic diseases, detailing the underlying signaling pathways, experimental protocols for their evaluation, and a summary of key preclinical findings.
FFA3 Signaling Pathway
FFA3 activation by SCFAs or synthetic agonists exclusively couples to the Gαi/o subunit of the heterotrimeric G protein complex. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP influences a variety of downstream cellular processes that are tissue-specific and play a crucial role in metabolic homeostasis.
Caption: FFA3 signaling pathway initiated by agonist binding.
Quantitative Data from Preclinical Studies
The investigation into the therapeutic potential of FFA3 agonists is an active area of research. While clinical trial data for selective FFA3 agonists in metabolic diseases is not yet publicly available, preclinical studies using genetic knockout models provide valuable insights into the receptor's role. The following table summarizes data from a study on mice with an intestine-specific knockout of FFA3, demonstrating the receptor's involvement in diet-induced obesity.
| Parameter | Diet | Control (FFA3fl/fl) | Intestine-Specific FFA3 Knockout (Vil-FFA3) | Percentage Change |
| Body Weight (g) | Western Diet | 45.2 ± 1.5 | 38.5 ± 1.2 | ~14.8% decrease |
| Fat Mass (g) | Western Diet | 18.1 ± 1.1 | 12.3 ± 0.9 | ~32.0% decrease |
Data adapted from a study on male mice fed a high-fat, high-sugar "Western diet" for 25 weeks.[1][2]
These findings suggest that the absence of intestinal FFA3 protects against the development of diet-induced obesity and adiposity.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of FFA3 agonists.
In Vitro Assay: cAMP Measurement
This protocol is for determining the functional activity of an FFA3 agonist by measuring its effect on intracellular cAMP levels in a human airway smooth muscle (HASM) cell line, which endogenously expresses FFA3.
Materials:
-
Human Airway Smooth Muscle (HASM) cells
-
White 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
DMEM/F12 cell culture medium
-
FFA3 agonist (test compound)
-
HitHunter cAMP Assay for Small Molecules kit (DiscoverX)
Procedure:
-
Cell Culture: Culture HASM cells in DMEM/F12 medium in white 96-well plates until confluent.
-
Cell Preparation: Wash the cells twice with warm PBS (37°C).
-
Agonist Treatment: Treat the cells with the FFA3 agonist at various concentrations for 15 minutes at 37°C. For chronic experiments, incubate for 60 minutes, wash twice with PBS, and then proceed to the next step.
-
Stimulation: Add 10 µM forskolin to all wells (except for the negative control) and incubate for 15 minutes at 37°C to stimulate adenylyl cyclase.
-
cAMP Measurement:
-
Add the cAMP antibody reagent followed by the cAMP working solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Add the enzyme acceptor reagent and incubate for 3 hours at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: A decrease in the forskolin-stimulated cAMP level upon treatment with the test compound indicates agonistic activity at the Gαi/o-coupled FFA3 receptor.[3]
In Vivo Model: Diet-Induced Obesity in Mice
This protocol describes the induction of obesity in mice through a high-fat diet, a common model for studying the efficacy of anti-obesity and anti-diabetic compounds.
Materials:
-
Male C57BL/6J mice (6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control diet (10% kcal from fat)
-
FFA3 agonist (test article)
-
Vehicle control
-
Oral gavage needles
-
Equipment for measuring body weight, food intake, and blood glucose.
Procedure:
-
Acclimation: Acclimate mice for one week upon arrival.
-
Diet Induction:
-
Divide mice into two groups: one receiving the HFD and the other a control diet.
-
Feed the mice their respective diets for 8-12 weeks to induce obesity in the HFD group.[4]
-
-
Treatment:
-
Randomize the obese mice into treatment and vehicle control groups.
-
Administer the FFA3 agonist or vehicle daily via oral gavage for a predetermined period (e.g., 4 or 8 weeks).[4]
-
-
Metabolic Monitoring:
-
Record body weight and food intake weekly.[5]
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period:
-
Fast mice overnight.
-
Administer a glucose bolus (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
-
Tissue Collection and Analysis:
-
At the end of the study, sacrifice the mice and collect blood for analysis of insulin, lipids, and other biomarkers.
-
Harvest and weigh adipose tissue depots (e.g., epididymal, subcutaneous) and other organs like the liver.[4]
-
Experimental Workflow for FFA3 Agonist Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of FFA3 agonists for metabolic diseases.
Caption: A typical drug discovery and development workflow for FFA3 agonists.
Conclusion
FFA3 represents a compelling target for the development of novel therapeutics for metabolic diseases. The receptor's exclusive coupling to the Gαi/o pathway and its expression in key metabolic tissues provide a clear mechanism of action. While the field awaits clinical data on selective FFA3 agonists, preclinical evidence from genetic models strongly supports its role in regulating energy homeostasis. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of FFA3 agonists as a potential new class of drugs to combat the growing pandemic of obesity and type 2 diabetes.
References
- 1. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal FFA3 mediates obesogenic effects in mice on a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Diet-induced obesity murine model [protocols.io]
Cellular Targets of FFA3 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a member of the free fatty acid receptor family that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1] These SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber.[2] FFA3 has emerged as a significant therapeutic target for a range of conditions, including metabolic disorders, inflammatory diseases, and neurological conditions.[3][4] This technical guide provides an in-depth overview of the cellular targets of FFA3 agonists, detailing the associated signaling pathways, physiological responses, and the experimental protocols used to elucidate these functions.
FFA3 is expressed in a variety of tissues and cell types, including enteroendocrine cells, pancreatic β-cells, immune cells, peripheral neurons, and airway smooth muscle cells.[2][5] Its activation by agonists initiates a cascade of intracellular events that are cell-type specific, leading to diverse physiological outcomes. Understanding these cellular targets and signaling mechanisms is crucial for the development of selective and effective FFA3-targeted therapeutics.
FFA3 Signaling Pathways
FFA3 exclusively couples to pertussis toxin-sensitive G-proteins of the Gαi/o family.[3][6][7] Activation of FFA3 by an agonist leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.
The primary and most well-characterized downstream effect of FFA3 activation is the inhibition of adenylyl cyclase.[6][7] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] In addition to the Gαi/o-mediated pathway, the Gβγ subunit can activate other signaling cascades, including the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization, and the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][8]
Recent evidence also suggests that FFA3 can form heterodimers with the related receptor FFA2, which can lead to unique signaling profiles, such as the activation of p38 phosphorylation, that are distinct from the homomeric receptors.[9]
Figure 1: FFA3 Signaling Pathway. Activation of FFA3 by an agonist leads to the inhibition of adenylyl cyclase via Gαi/o and activation of PLC and MAPK pathways via Gβγ.
Cellular Targets and Physiological Roles
The activation of FFA3 by agonists elicits a variety of cellular responses depending on the cell type. These responses are summarized below.
| Cell Type | Cellular Response | Physiological Role |
| Pancreatic β-cells | Inhibition of glucose-stimulated insulin (B600854) secretion (GSIS).[7][10] | Regulation of metabolic homeostasis.[7] |
| Enteroendocrine L-cells | Stimulation of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) secretion.[1] | Regulation of appetite and satiety.[1] |
| Sympathetic Neurons | Increased firing and norepinephrine (B1679862) release; inhibition of N-type calcium channels.[11] | Regulation of sympathetic nervous system activity and energy expenditure.[8][11] |
| Immune Cells (e.g., monocytes, neutrophils) | Modulation of cytokine production and inflammatory responses.[1][9] | Regulation of inflammation.[9] |
| Human Airway Smooth Muscle Cells | Inhibition of cAMP accumulation, potentiation of acetylcholine-induced contraction.[5] | Potential role in airway constriction.[5] |
| Enteric Cholinergic Neurons | Suppression of acetylcholine-induced Cl- secretion.[12] | Modulation of intestinal secretion.[12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Stimulation of cell migration and proliferation.[13] | Potential role in angiogenesis and vascular function.[13] |
Quantitative Data for FFA3 Agonists
The potency and efficacy of FFA3 agonists can be quantified using various in vitro assays. The table below summarizes available data for selected FFA3 agonists.
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| Propionate | Dynamic Mass Redistribution (DMR) | HEK293 expressing human FFA3 | EC50 | Equipotent with FFA2 | [14] |
| MQC | Carbachol-induced Cl- secretion | Rat proximal colon mucosa-submucosa | IC50 | 13 µM | [12] |
| AR420626 | Duodenal HCO3- secretion | Anesthetized rats | Dose-dependent increase | 0.1-10 µM | [15] |
| 1-MCPC | Inhibition of GSIS | Mouse islets | - | - | [10] |
| FHQC | - | - | pEC50 | 5.7 | [16] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of FFA3 agonist activity. Below are outlines of key experimental protocols.
cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity upon FFA3 activation.
Protocol Outline:
-
Cell Culture: Culture HEK293 cells stably expressing human FFA3 in a suitable medium.
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Agonist Treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Treat cells with varying concentrations of the FFA3 agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration mediated by the Gβγ-PLC pathway.
Protocol Outline:
-
Cell Culture and Seeding: As described for the cAMP assay.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist Addition: Add varying concentrations of the FFA3 agonist to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: Plot the peak fluorescence intensity against the agonist concentration and determine the EC50 value.
ERK1/2 Phosphorylation Assay
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Protocol Outline:
-
Cell Culture and Treatment: Culture and treat cells with the FFA3 agonist as described previously.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Western Blotting or ELISA: Separate proteins by SDS-PAGE and perform a Western blot using antibodies specific for phosphorylated ERK1/2 and total ERK1/2. Alternatively, use a sandwich ELISA kit for quantitative measurement.
-
Data Analysis: Quantify the band intensity (for Western blot) or absorbance (for ELISA) and normalize the level of phosphorylated ERK1/2 to total ERK1/2.
References
- 1. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]
- 2. FFA2 and FFA3 in Metabolic Regulation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. FFA3 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gut Microbiota: FFAR Reaching Effects on Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Free fatty acid receptor 3 is a key target of short chain fatty acid: What is the impact on the sympathetic nervous system? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neural FFA3 activation inversely regulates anion secretion evoked by nicotinic ACh receptor activation in rat proximal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. FFA3 Activation Stimulates Duodenal Bicarbonate Secretion and Prevents NSAID-Induced Enteropathy via the GLP-2 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FFA3 receptor | Free fatty acid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide on FFA3 Agonist Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of agonists for the Free Fatty Acid Receptor 3 (FFA3), also known as GPR41. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes to support research and development efforts targeting this receptor.
Introduction to FFA3
Free Fatty Acid Receptor 3 (FFA3) is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1][2][3] These SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber.[4] FFA3 is expressed in various tissues, including pancreatic islets, immune cells, adipose tissue, and the peripheral nervous system.[4][5] Its activation is linked to diverse physiological processes, including metabolic regulation, immune responses, and gut motility, making it an attractive therapeutic target for conditions such as metabolic disorders and inflammatory diseases.[4][5]
FFA3 Agonist Binding Affinity
The binding of agonists to FFA3 is a critical determinant of their pharmacological activity. Binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), while functional potency is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally indicates a higher affinity or potency.
Endogenous Agonists: Short-Chain Fatty Acids (SCFAs)
The endogenous ligands for FFA3 are SCFAs. Their potency generally increases with carbon chain length, with propionate, butyrate, and valerate (B167501) being more potent than acetate.[3][4] The potency of these SCFAs is typically in the high micromolar to low millimolar range.[6]
Table 1: Functional Potency of Endogenous Short-Chain Fatty Acid Agonists at Human FFA3
| Agonist | pEC50 Range | EC50 Range | Reference(s) |
| Propanoic acid (Propionate) | 3.9 – 5.7 | 2 µM – 126 µM | [7][8] |
| Butyric acid (Butyrate) | 3.8 – 4.9 | 12.6 µM – 158 µM | [7] |
| Pentanoic acid (Valerate) | 3.8 – 5.4 | 4 µM – 158 µM | [7] |
| Acetic acid (Acetate) | 2.8 – 3.9 | 126 µM – 1.58 mM | [7] |
| Isobutyric acid | 4.3 – 4.8 | 15.8 µM – 50.1 µM | [7] |
Note: pEC50 is the negative logarithm of the EC50 value. Data is derived from various functional assays, such as [³⁵S]GTPγS binding and cAMP accumulation assays.
Synthetic Agonists
Several synthetic agonists for FFA3 have been developed to improve potency and selectivity over the endogenous ligands.
Table 2: Functional Potency of Synthetic Agonists at Human FFA3
| Agonist | pEC50 | EC50 | Reference(s) |
| 1-Methylcyclopropanecarboxylic acid | 3.9 | 126 µM | [7] |
| FHQC | 5.7 | 2.24 µM | [7] |
| Compound 1-3 (a hexahydroquinoline derivative) | 6.5 | 0.32 µM | [9] |
| Compound 1-4 (a hexahydroquinoline derivative) | 6.6 | 0.23 µM | [9] |
| CHEMBL4436229 | 6.8 | 145 nM | [10] |
Note: Data is derived from functional assays. Direct binding affinity data (Ki, Kd) for a wide range of synthetic FFA3 agonists is not extensively available in the public domain.
FFA3 Agonist Binding Kinetics
The study of binding kinetics, including the association rate constant (kon) and the dissociation rate constant (koff), provides a more dynamic understanding of the drug-receptor interaction.[11][12] These parameters determine the time a drug resides on the receptor, which can significantly influence its pharmacological effect.[13] Techniques such as Surface Plasmon Resonance (SPR) are instrumental in measuring these kinetic parameters.[14][15]
Currently, there is a limited amount of publicly available data on the specific kon and koff values for FFA3 agonists. The development of stable FFA3 preparations for biophysical assays like SPR is challenging, which has hampered the extensive characterization of agonist binding kinetics.
FFA3 Signaling Pathways
Upon agonist binding, FFA3 exclusively couples to the Gi/o family of G proteins.[6] This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The dissociation of the G protein into Gαi/o and Gβγ subunits can also lead to the modulation of other downstream effectors.
Experimental Protocols
Accurate determination of binding affinity and kinetics requires robust experimental methodologies. The following sections detail common protocols used for studying FFA3 agonists.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions.[16][17] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest.
1. Membrane Preparation:
-
Culture cells expressing the human FFA3 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[18]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[18]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[18]
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.[18]
-
Determine protein concentration using a standard method (e.g., BCA assay).[18]
2. Saturation Binding Assay (to determine Kd and Bmax of a radioligand):
-
Incubate a fixed amount of membrane preparation with increasing concentrations of the radiolabeled FFA3 agonist.
-
For each concentration, run a parallel incubation with an excess of a non-labeled competing ligand to determine non-specific binding.[19]
-
Incubate to allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[18]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[18]
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data by non-linear regression to determine Kd and Bmax.
3. Competition Binding Assay (to determine Ki of a non-labeled agonist):
-
Incubate a fixed amount of membrane preparation with a fixed concentration of a radiolabeled FFA3 ligand (typically at or below its Kd).
-
Add increasing concentrations of the non-labeled test agonist.
-
Follow the incubation, filtration, and counting steps as in the saturation assay.
-
Analyze the data to determine the IC50 of the test agonist.
-
Calculate the Ki value using the Cheng-Prusoff equation.[18]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics.[15]
1. Sensor Chip Preparation:
-
Choose a suitable sensor chip (e.g., CM5, L1). For GPCRs, a lipid-based surface like the L1 chip can be used to create a supported lipid bilayer.
-
Solubilize FFA3-containing membranes in a mild detergent.
-
Capture the solubilized FFA3 receptor onto the sensor chip surface. This can be achieved through amine coupling or affinity capture methods.
2. Kinetic Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the FFA3 agonist over the surface (association phase).
-
Switch back to the running buffer to monitor the dissociation of the agonist from the receptor (dissociation phase).
-
Regenerate the sensor surface with a specific buffer if necessary to remove any remaining bound agonist.
3. Data Analysis:
-
The binding events are recorded in a sensorgram, which plots the response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Conclusion
The study of FFA3 agonist binding affinity and kinetics is crucial for the development of novel therapeutics targeting this receptor. While a significant amount of functional potency data exists for endogenous and synthetic agonists, there is a notable scarcity of direct binding affinity (Ki, Kd) and kinetic (kon, koff) data in the peer-reviewed literature. This guide summarizes the available quantitative information and provides detailed methodologies for the key experimental techniques used in this field. Further research employing radioligand binding assays and surface plasmon resonance is needed to comprehensively characterize the binding properties of a wider range of FFA3 agonists, which will undoubtedly accelerate the discovery of new and improved drugs for metabolic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Free fatty acid receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 3. Free fatty acid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. Free Fatty Acid Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 6. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FFA3 receptor | Free fatty acid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. propanoic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. mdpi.com [mdpi.com]
- 10. BindingDB PrimarySearch_ki [w.bindingdb.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. excelleratebio.com [excelleratebio.com]
- 13. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. revvity.com [revvity.com]
Unraveling the Transcriptional Landscape: A Technical Guide to FFA3 Agonist-Induced Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a promising therapeutic target for a range of metabolic and inflammatory diseases. Activated by short-chain fatty acids (SCFAs) produced by the gut microbiota, FFA3 plays a crucial role in regulating various physiological processes, including hormone secretion, immune responses, and energy homeostasis. Understanding the downstream transcriptional changes induced by FFA3 agonists is paramount for the development of novel therapeutics. This technical guide provides an in-depth overview of the core principles of FFA3 signaling, a summary of expected transcriptional alterations based on genetic knockout studies, and detailed experimental protocols to investigate these changes.
Introduction to FFA3 Signaling
FFA3 is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein subunit, Gαi/o.[1] Upon activation by an agonist, such as the endogenous ligand propionate (B1217596) or a synthetic compound like "FFA3 agonist 1," the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits.
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of various downstream effectors, including protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), ultimately leading to changes in gene transcription.
The Gβγ subunit can also initiate signaling cascades, including the activation of phospholipase C (PLC) and the modulation of ion channels, such as N-type calcium channels.[2] Furthermore, FFA3 activation has been linked to the mitogen-activated protein kinase (MAPK/ERK) pathway, which is a key regulator of gene expression.[3] The culmination of these signaling events is a significant alteration in the cellular transcriptional landscape.
Expected Transcriptional Changes Induced by an FFA3 Agonist
While direct, comprehensive transcriptomic studies on a specific "this compound" are not yet publicly available, valuable insights can be gleaned from RNA sequencing (RNA-seq) data from mouse islets with a genetic knockout of the FFA3 gene (Ffar3).[4] In such a model, the observed changes in gene expression are the opposite of what would be expected upon stimulation with an FFA3 agonist. A study on Ffar3 knockout mouse islets revealed that the expression of 4165 genes was significantly altered, with 1626 genes being downregulated and 2539 genes upregulated.
The following table summarizes key genes and pathways identified in this study, with the "Expected Change with Agonist" column indicating the inferred effect of an FFA3 agonist.
| Gene Category | Gene Symbol | Function | Change in Ffar3 Knockout | Expected Change with Agonist |
| Transcription Factors | Mafa | Pancreatic β-cell function and differentiation | Downregulated | Upregulated |
| Pax6 | Pancreatic β-cell function and differentiation | Downregulated | Upregulated | |
| Nkx6-1 | Pancreatic β-cell function and differentiation | Downregulated | Upregulated | |
| Nkx2-2 | Pancreatic β-cell function and differentiation | Downregulated | Upregulated | |
| Foxa1 | Pancreatic development and glucose homeostasis | Upregulated | Downregulated | |
| Foxa3 | Pancreatic development and glucose homeostasis | Upregulated | Downregulated | |
| Metabolic Genes | Hk1 | Hexokinase 1, glycolysis | Upregulated | Downregulated |
| Hk2 | Hexokinase 2, glycolysis | Upregulated | Downregulated | |
| Pck2 | Phosphoenolpyruvate carboxykinase 2, gluconeogenesis | Upregulated | Downregulated | |
| Signaling Molecules | Fgf21 | Fibroblast growth factor 21, metabolic regulation | Upregulated | Downregulated |
| Ion Channels | Kcnq1 | Potassium voltage-gated channel subfamily KQT member 1 | Upregulated | Downregulated |
Visualizing the Pathways and Processes
FFA3 Signaling Pathway
Caption: FFA3 signaling cascade initiated by agonist binding.
Experimental Workflow for Transcriptomic Analysis
Caption: Workflow for analyzing agonist-induced transcriptional changes.
Experimental Protocols
Cell Culture and Agonist Treatment
-
Cell Line Selection: Utilize a cell line endogenously expressing FFA3 (e.g., certain enteroendocrine or immune cell lines) or a recombinant cell line (e.g., HEK293 or CHO cells) stably transfected with an FFA3 expression vector.
-
Cell Culture: Culture the selected cells in the appropriate medium and conditions as recommended by the supplier. For example, HEK293 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Agonist Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the agonist in serum-free medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the medium containing the FFA3 agonist or vehicle control to the respective wells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, or 24 hours) to allow for transcriptional changes to occur.
RNA Isolation and Quality Control
-
Cell Lysis: After the incubation period, remove the medium and lyse the cells directly in the wells using a lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA isolation kit).
-
RNA Extraction: Isolate total RNA from the cell lysates following the manufacturer's protocol for the chosen method (e.g., phenol-chloroform extraction or a column-based kit).
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.
-
RNA Purification: Purify the RNA from the DNase I reaction.
-
Quality Control: Assess the quantity and quality of the isolated RNA.
-
Concentration and Purity: Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity: Analyze the RNA integrity number (RIN) using a bioanalyzer (e.g., Agilent Bioanalyzer). A RIN value of ≥ 8 is generally recommended for RNA sequencing.
-
Gene Expression Analysis: RNA Sequencing
-
Library Preparation:
-
rRNA Depletion or Poly(A) Selection: Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly(A) selection.
-
Fragmentation: Fragment the RNA to a suitable size for sequencing.
-
cDNA Synthesis: Synthesize first- and second-strand complementary DNA (cDNA).
-
End Repair and A-tailing: Repair the ends of the cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
Amplification: Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the agonist-treated samples compared to the vehicle controls.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and signaling pathways affected by the FFA3 agonist.
-
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Design and validate primers specific to the target genes of interest and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and forward and reverse primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Ct Values: Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalization: Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes.
-
Relative Quantification: Calculate the fold change in gene expression using the ΔΔCt method.
-
Conclusion and Future Directions
The activation of FFA3 by specific agonists initiates a cascade of intracellular signaling events that culminate in significant alterations to the cellular transcriptome. While direct transcriptomic data for a specific "this compound" is not yet available, evidence from Ffar3 knockout models provides a strong foundation for predicting the genes and pathways that are likely to be modulated. This technical guide offers a comprehensive framework for researchers to investigate these transcriptional changes, from experimental design and execution to data analysis and interpretation.
Future research should focus on generating comprehensive transcriptomic and epigenomic datasets in various cell types and tissues in response to selective FFA3 agonists. This will not only validate the predictions made from knockout models but also provide a more nuanced understanding of the tissue-specific effects of FFA3 activation. Such knowledge is critical for the rational design of novel FFA3-targeted therapies for metabolic and inflammatory disorders.
References
- 1. Intestinal FFA3 mediates obesogenic effects in mice on a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. FFAR3 modulates insulin secretion and global gene expression in mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FFAR3 modulates insulin secretion and global gene expression in mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of FFA3 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to identify and characterize agonists of the Free Fatty Acid Receptor 3 (FFA3), also known as GPR41. The methodologies described herein are essential for screening compound libraries and determining the potency and efficacy of potential therapeutic agents targeting FFA3.
Introduction to FFA3
Free Fatty Acid Receptor 3 (FFA3) is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as propionate. It is expressed in various tissues, including pancreatic islets, immune cells, adipose tissue, and the gastrointestinal tract. FFA3 is implicated in several physiological processes, including metabolic regulation and immune responses, making it an attractive target for drug discovery in areas such as type 2 diabetes and inflammatory diseases.
FFA3 Signaling Pathways
FFA3 primarily couples to the inhibitory G protein α-subunit (Gαi/o). Activation of FFA3 by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the liberated Gβγ dimer can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
Diagram of FFA3 Signaling Pathways
Caption: FFA3 receptor activation and downstream signaling cascades.
Experimental Protocols
Two primary in vitro cell-based assays are recommended for screening and characterizing FFA3 agonists: a cAMP Inhibition Assay and a Calcium Mobilization Assay.
cAMP Inhibition Assay
This assay measures the ability of a test compound to inhibit the production of cAMP in cells expressing the FFA3 receptor. The Gαi/o coupling of FFA3 leads to the inhibition of adenylyl cyclase, which is first stimulated using forskolin (B1673556).
Experimental Workflow
Caption: Workflow for the FFA3 cAMP Inhibition Assay.
Detailed Protocol
-
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human FFA3 receptor in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
The day before the assay, seed the cells into white, solid-bottom 96-well plates at a density of approximately 20,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Gently wash the cells twice with 100 µL of pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 50 µL of the diluted test compounds to the respective wells and incubate for 15 minutes at 37°C.
-
Prepare a solution of forskolin (e.g., 10 µM final concentration) in the assay buffer.
-
Add 50 µL of the forskolin solution to all wells (except for the negative control wells) to stimulate adenylyl cyclase.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit, following the manufacturer's instructions.
-
Briefly, add the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition) by fitting the data to a four-parameter logistic equation.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of FFA3 and the subsequent Gβγ-PLC-IP3 pathway.
Experimental Workflow
Caption: Workflow for the FFA3 Calcium Mobilization Assay.
Detailed Protocol
-
Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells co-expressing the human FFA3 receptor and a chimeric G protein (e.g., Gαqi5 or Gαq/i) that redirects the Gαi/o signal to the Gαq pathway, in a suitable growth medium.
-
The day before the assay, seed the cells into black-wall, clear-bottom 96-well plates at a density of approximately 40,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Gently wash the cells twice with 100 µL of pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2 µM final concentration), in the assay buffer.
-
Add 100 µL of the loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Gently wash the cells three times with 100 µL of assay buffer to remove any extracellular dye.
-
-
Data Acquisition and Analysis:
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and automated liquid handling.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument will then automatically add the test compounds (prepared as serial dilutions in assay buffer) to the wells.
-
Continue to monitor the fluorescence intensity for an additional 2-3 minutes to capture the transient calcium response.
-
The data is typically expressed as the change in fluorescence intensity (ΔF) over the baseline (F0).
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison of the potency of different FFA3 agonists.
Table 1: Potency of FFA3 Agonists in the cAMP Inhibition Assay
| Compound | EC50 (µM) | Maximal Inhibition (%) |
| Propionate | 15.2 ± 2.1 | 95 ± 5 |
| Compound X | 5.8 ± 0.9 | 98 ± 3 |
| Compound Y | 25.4 ± 3.5 | 85 ± 7 |
Table 2: Potency of FFA3 Agonists in the Calcium Mobilization Assay
| Compound | EC50 (nM) | Maximal Response (ΔF/F0) |
| Propionate | 850 ± 120 | 2.5 ± 0.3 |
| Compound X | 150 ± 25 | 2.8 ± 0.2 |
| Compound Y | 1200 ± 180 | 2.1 ± 0.4 |
Note: The values presented in the tables are for illustrative purposes only and may vary depending on the specific experimental conditions and cell lines used.
Conclusion
The detailed protocols provided in these application notes for cAMP inhibition and calcium mobilization assays offer robust and reliable methods for the in vitro characterization of FFA3 agonists. These assays are crucial tools for academic research and industrial drug discovery programs aimed at developing novel therapeutics targeting the FFA3 receptor. Careful adherence to the described methodologies will ensure the generation of high-quality, reproducible data.
Application Notes and Protocols for FFA3 Agonist 1 (Sodium Propionate) in Primary Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a member of the GPCR superfamily activated by short-chain fatty acids (SCFAs) such as acetate, propionate (B1217596), and butyrate.[1] These SCFAs are primarily produced by the fermentation of dietary fiber by the gut microbiota.[2] FFA3 is expressed in various primary cells, including enteric neurons, enteroendocrine cells, sympathetic neurons, adipocytes, and immune cells.[3][4][5] Its activation is linked to diverse physiological processes, including hormone secretion, immune response, and energy homeostasis.[6][7]
FFA3 primarily couples to pertussis toxin (PTX)-sensitive Gi/o proteins.[2][3] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] In some cellular contexts or through engineered systems, FFA3 activation can also lead to an increase in intracellular calcium ([Ca2+]i), often via the βγ subunits of the Gi/o protein or by coupling to promiscuous G-proteins like Gα16.[3][8]
This document provides detailed protocols for utilizing Sodium Propionate , a natural and potent FFA3 agonist, in primary cell culture experiments.[3] It covers reagent preparation, cell culture considerations, and key functional assays to characterize the cellular response to FFA3 activation.
FFA3 Signaling Pathway
Activation of FFA3 by an agonist like sodium propionate initiates a signaling cascade primarily through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. The dissociated Gβγ subunits can activate other downstream effectors, such as phospholipase C (PLC), which can lead to intracellular calcium mobilization.
Data Presentation: Agonist Activity
The following table summarizes typical experimental parameters for using Sodium Propionate in primary cell culture. Note that optimal concentrations and times may vary depending on the specific primary cell type and experimental endpoint.
| Parameter | Value/Range | Primary Cell Type Examples | Expected Outcome | Reference |
| Agonist | Sodium Propionate | Enteric Neurons, Adipocytes, Colonocytes | Inhibition of cAMP, Ca²⁺ Mobilization, Gene Expression Changes | [3][4][9] |
| Typical Concentration | 100 µM - 10 mM | 3T3-L1 Adipocytes, Rat Colon Mucosa | Potentiation of glucose uptake, Inhibition of stimulated ion secretion | [4][9] |
| EC₅₀ | ~30 µM - 1 mM | Recombinant cell lines, primary cells | Half-maximal effective concentration for functional response | [10] |
| Incubation Time | 30 min - 48 hours | Colorectal Cancer Cell Lines, 3T3-L1 Adipocytes | Short-term for signaling; Long-term for gene expression/viability | [9][11] |
Experimental Workflow and Protocols
A typical workflow for assessing FFA3 agonist activity involves preparing the primary cells, stimulating them with the agonist, and then measuring a specific downstream signaling event.
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following GPCR activation. While FFA3 is primarily Gi-coupled, it can induce calcium signals in many primary cells, making this a valuable functional readout.[2][3]
Materials:
-
Primary cells expressing FFA3
-
Black, clear-bottom 96-well microplates[12]
-
Sodium Propionate (agonist)
-
Fluo-4 AM or similar calcium-sensitive dye kit (e.g., FLIPR Calcium 5 Assay Kit)[12][13]
-
Probenecid (may be required for some cell types to prevent dye leakage)[12]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FlexStation, FLIPR)[12]
Procedure:
-
Cell Plating: Seed primary cells into a black, clear-bottom 96-well plate at a density that will yield a 90-100% confluent monolayer on the day of the assay. Culture overnight.[13]
-
Serum Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for at least 2 hours. This reduces basal receptor signaling.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's protocol, often including probenecid. Remove the serum-free medium and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.[13]
-
Agonist Plate Preparation: During the dye incubation, prepare a separate 96-well plate containing Sodium Propionate at 5-10x the final desired concentration in assay buffer.[13]
-
Measurement: Place both the cell plate and the agonist plate into the fluorescence plate reader. Set the instrument to measure fluorescence kinetically (e.g., readings every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
The instrument's liquid handler should then add the Sodium Propionate solution from the agonist plate to the cell plate.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.[8]
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
Protocol 2: cAMP Inhibition Assay
This assay directly measures the canonical signaling output of the Gi-coupled FFA3 receptor. The protocol involves stimulating adenylyl cyclase with forskolin (B1673556) and measuring the ability of the FFA3 agonist to inhibit this stimulation.[14]
Materials:
-
Primary cells expressing FFA3
-
White, opaque 96-well or 384-well microplates
-
Sodium Propionate (agonist)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)[15][16]
-
Lysis buffer (provided with the kit)
Procedure:
-
Cell Plating & Starvation: Seed and serum-starve cells as described in the calcium assay protocol.
-
Pre-incubation: Aspirate the medium and add assay buffer containing IBMX. Incubate for 15-30 minutes. This allows the IBMX to inhibit phosphodiesterases.
-
Agonist Treatment: Add Sodium Propionate at various concentrations to the wells.
-
Forskolin Stimulation: Immediately after adding the agonist, add a pre-determined concentration of forskolin (typically an EC₈₀ concentration to achieve sub-maximal stimulation) to all wells except the negative control.[14]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The exact time should be optimized for the cell type.
-
Cell Lysis: Stop the reaction and lyse the cells by adding the lysis buffer provided in the cAMP kit.
-
cAMP Detection: Following the manufacturer's protocol for the specific cAMP kit, add the detection reagents (e.g., antibody-conjugates).[15][16]
-
Measurement: Incubate as required by the kit, then read the plate on a suitable plate reader (e.g., for luminescence or time-resolved fluorescence).
-
Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Generate a concentration-response curve to determine the IC₅₀ of Sodium Propionate for the inhibition of forskolin-stimulated cAMP production.
References
- 1. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]
- 2. Free fatty acid receptor 3 is a key target of short chain fatty acid: What is the impact on the sympathetic nervous system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neural FFA3 activation inversely regulates anion secretion evoked by nicotinic ACh receptor activation in rat proximal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal FFA3 mediates obesogenic effects in mice on a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Propionate and Valerate on Insulin Responsiveness for Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myotubes via G Protein-Coupled Receptor 41 | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. High‑dose sodium propionate contributes to tumor immune escape through the IGF2BP3/PD‑L1 axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for FFA3 Agonist Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Free Fatty Acid Receptor 3 (FFA3) agonists in mouse models, summarizing key quantitative data and detailing experimental protocols.
Free Fatty Acid Receptor 3 (FFA3), also known as GPR41, is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) like propionate (B1217596) and butyrate, which are metabolites produced by the gut microbiota.[1][2] FFA3 is expressed in various tissues, including the intestine, pancreas, adipose tissue, and the nervous system.[2][3] Its activation is primarily coupled to a Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This receptor is implicated in several physiological processes, including metabolic homeostasis, immune responses, and gut motility, making it a potential therapeutic target for metabolic and inflammatory diseases.[4][5]
Data Presentation
Table 1: Effects of FFA3 Agonist Administration on Intestinal Inflammation in Mice
| Agonist | Mouse Model | Administration Route & Dose | Treatment Schedule | Key Findings | Reference |
| AR420626 | Indomethacin-induced small intestinal ulcers | Intragastric (i.g.) | 0.01-0.1 mg/kg | Dose-dependently reduced the total length of intestinal ulcers. | [6] |
| MQC | Indomethacin-induced small intestinal ulcers | Intragastric (i.g.) | 1-10 mg/kg | Dose-dependently reduced the total length of intestinal ulcers. | [6] |
| AR420626 | Dextran sulfate (B86663) sodium (DSS)-induced colitis | Intraperitoneal (i.p.) | Not specified | Alleviated established colitis, indicated by reduced myeloperoxidase (MPO) activity. | [7][8] |
Table 2: Effects of FFA3 Agonist Administration on Allergic Inflammation in Mice
| Agonist | Mouse Model | Administration Route & Dose | Treatment Schedule | Key Findings | Reference |
| AR420626 | Ovalbumin-induced allergic asthma | Intraperitoneal (i.p.) | 0.1 mg/kg, 30 minutes before modeling | Decreased the number of immune cells in bronchoalveolar lavage fluid and suppressed inflammatory cytokine expression in the lungs. | [1][9] |
| AR420626 | DNCB-induced eczema | Intraperitoneal (i.p.) | 0.1 mg/kg | Suppressed skin inflammation and inflammatory cytokine levels. | [1][9] |
Table 3: Effects of FFA3 Knockout on Metabolic Parameters in Mice on a Western Diet
| Mouse Model | Diet | Key Findings | Reference |
| Villin-Cre-FFA3 (Intestine-specific knockout) | Western Diet | Protected from diet-induced obesity, exhibited significantly less fat mass, and had reduced intestinal inflammation compared to control mice. | [4][10] |
Signaling Pathway and Experimental Workflow Visualizations
FFA3 Signaling Pathway
Caption: FFA3 activation by SCFAs leads to Gαi/o-mediated inhibition of adenylyl cyclase, reducing cAMP levels.
Experimental Workflow: Oral Gavage of FFA3 Agonist
Caption: A standardized workflow for the oral administration of FFA3 agonists to mice.
Experimental Workflow: Charcoal Meal Test for Gut Motility
Caption: Procedure for assessing gastrointestinal motility in mice using the charcoal meal transit test.
Experimental Protocols
Protocol 1: Administration of FFA3 Agonist by Oral Gavage
Materials:
-
FFA3 agonist (e.g., AR420626)
-
Vehicle (e.g., sterile saline, 10% DMSO in PBS)
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the FFA3 agonist in the chosen vehicle to the desired concentration. Ensure the solution is homogenous. It is often recommended to prepare the dosing solution fresh daily.
-
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the volume of the agonist solution to be administered. The typical maximum volume for oral gavage in mice is 10 mL/kg.[11]
-
-
Gavage Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be in a vertical position to facilitate the passage of the needle into the esophagus.[12]
-
Measure the correct insertion depth of the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the last rib.[13]
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue towards the pharynx. The mouse will typically swallow as the needle enters the esophagus. Do not force the needle.[14]
-
Once the needle is correctly positioned in the esophagus, slowly administer the solution.[12]
-
After administration, gently and smoothly withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of immediate distress, such as labored breathing or lethargy, for at least 15-30 minutes.[13]
-
Protocol 2: Assessment of Gastrointestinal Motility (Charcoal Meal Test)
Materials:
-
Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia or 0.5% methylcellulose)[4][15]
-
FFA3 agonist or vehicle
-
Oral gavage supplies
-
Surgical scissors and forceps
-
Ruler
Procedure:
-
Animal Preparation and Dosing:
-
Charcoal Meal Administration:
-
Transit Time and Measurement:
-
After a predetermined time (e.g., 20-30 minutes), euthanize the mice by an approved method (e.g., cervical dislocation).[4]
-
Immediately dissect the abdomen and carefully excise the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching it.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal front has traveled from the pylorus.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100.[3]
-
Protocol 3: Oral Glucose Tolerance Test (OGTT)
Materials:
-
FFA3 agonist or vehicle
-
Glucose solution (e.g., 50% dextrose)[16]
-
Glucometer and test strips
-
Blood collection supplies (e.g., capillary tubes)
-
Oral gavage supplies
Procedure:
-
Animal Preparation and Baseline Measurement:
-
Glucose Administration:
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) to quantify the glucose tolerance.
-
Protocol 4: Immunohistochemistry for FFA3 in Mouse Intestine
Materials:
-
Primary antibody against FFA3
-
Appropriate secondary antibody
-
Fixative (e.g., 4% paraformaldehyde)
-
Cryoprotectant (e.g., 30% sucrose)
-
Embedding medium (e.g., OCT compound)
-
Blocking solution
-
Phosphate-buffered saline (PBS)
-
Microscope slides
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Euthanize the mouse and perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA).[18]
-
Dissect the intestine and post-fix in 4% PFA for 4-24 hours at 4°C.[18]
-
Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS at 4°C until it sinks.[18]
-
Embed the tissue in OCT compound and freeze.
-
Cut 5-20 µm sections using a cryostat and mount on microscope slides.[18]
-
-
Staining:
-
Wash the sections with PBS.
-
Perform antigen retrieval if necessary.
-
Permeabilize the sections (e.g., with 0.2% Triton X-100 in PBS).[18]
-
Block non-specific binding with a suitable blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-FFA3 antibody (diluted in blocking solution) overnight at 4°C.[19]
-
Wash the sections with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.[19]
-
Wash the sections with PBS.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Charcoal Meal Test Following Induction of Diarrhea [bio-protocol.org]
- 4. ijper.org [ijper.org]
- 5. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Synergistic Effect between Ligands of Opioid and Free Fatty Acid Receptors in the Mouse Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Free fatty acid 3 receptor agonist AR420626 reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intestinal FFA3 mediates obesogenic effects in mice on a Western diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. benchchem.com [benchchem.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Intestinal FFA3 mediates obesogenic effects in mice on a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and Immunohistochemistry of Mouse Small Intestine and Colon [protocols.io]
- 19. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: Characterizing Immune Cell Function Using FFA3-A1, a Selective FFA3 Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Free Fatty Acid Receptor 3 (FFA3), also known as G protein-coupled receptor 41 (GPR41), is a sensor for short-chain fatty acids (SCFAs) like propionate (B1217596) and acetate, which are major metabolites produced by gut microbiota.[1][2][3] FFA3 is expressed on various immune cells, including neutrophils, eosinophils, monocytes, B cells, and T cells, suggesting a crucial role in linking gut microbiome activity with immune regulation.[4][5][6][7] Dysregulation of FFA3 signaling has been implicated in inflammatory conditions.[2][8]
This application note describes the use of FFA3-A1 , a hypothetical, potent, and selective synthetic agonist for the human FFA3 receptor, as a tool to investigate immune cell function in vitro. We provide detailed protocols for key functional assays: calcium mobilization in neutrophils, neutrophil chemotaxis, and cytokine release from Peripheral Blood Mononuclear Cells (PBMCs).
Mechanism of Action
FFA3 is a G protein-coupled receptor that signals exclusively through pertussis toxin-sensitive Gi/Go proteins.[4][5][9] Activation of FFA3 by an agonist like FFA3-A1 leads to the dissociation of the G protein into Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[5] These signaling events trigger various cellular responses, including chemotaxis and modulation of cytokine production.
Caption: FFA3 receptor signaling cascade upon agonist binding.
Experimental Protocols & Data
Protocol 1: In Vitro Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration in neutrophils following FFA3 activation.[10][11]
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Dye Loading: Resuspend isolated neutrophils (1-2 x 10⁶ cells/mL) in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺). Load cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (1-5 µM), for 30-45 minutes at 37°C in the dark.[12]
-
Cell Washing: Wash the cells twice with the buffer to remove extracellular dye.
-
Assay Plate Preparation: Plate the dye-loaded cells into a 96-well black, clear-bottom plate.
-
Measurement: Use a fluorescence microplate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence. After establishing a stable baseline (15-30 seconds), inject FFA3-A1 at various concentrations and continue to record the fluorescence intensity for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the peak fluorescence response over baseline for each concentration. Plot the data using a four-parameter logistic equation to determine the EC₅₀ value.
Expected Results:
FFA3-A1 is expected to induce a dose-dependent increase in intracellular calcium in human neutrophils.
Table 1: Potency of FFA3-A1 in Calcium Mobilization in Human Neutrophils
| Compound | Target | Assay Type | EC₅₀ (nM) |
|---|---|---|---|
| FFA3-A1 | Human FFA3 | Calcium Mobilization | 15.2 |
| Propionate (Control) | Human FFA3 | Calcium Mobilization | 12,500 |
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol assesses the ability of FFA3-A1 to act as a chemoattractant for neutrophils.[13][14]
Caption: Experimental workflow for the neutrophil chemotaxis assay.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils as described in Protocol 1. Resuspend cells in a serum-free assay medium at 2 x 10⁶ cells/mL.
-
Assay Setup: Use a 96-well chemotaxis plate with 5 µm pore size inserts (e.g., Transwell® or Boyden chamber).[14]
-
Chemoattractant Preparation: Add serial dilutions of FFA3-A1 or a positive control (e.g., CXCL8/IL-8) to the lower wells of the plate.[14][15] Use assay medium alone as a negative control.
-
Cell Seeding: Add 50-100 µL of the neutrophil suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow cell migration.[13]
-
Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber by measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®). The luminescence signal is directly proportional to the number of migrated cells.[14]
-
Data Analysis: Plot the luminescence signal against the agonist concentration to generate a dose-response curve and determine the EC₅₀ for chemotaxis.
Expected Results:
FFA3-A1 should induce a dose-dependent migration of neutrophils, demonstrating its chemoattractant properties.
Table 2: Chemotactic Response of Human Neutrophils
| Compound | Target | Assay Type | EC₅₀ (nM) | Max Fold Increase (vs. Vehicle) |
|---|---|---|---|---|
| FFA3-A1 | Human FFA3 | Chemotaxis | 25.8 | 4.5 |
| CXCL8 (IL-8) | CXCR1/2 | Chemotaxis | 1.2 | 5.1 |
Protocol 3: Cytokine Release Assay from PBMCs
This assay evaluates the effect of FFA3-A1 on the production and secretion of cytokines from a mixed population of immune cells.
Methodology:
-
PBMC Isolation: Isolate human PBMCs from whole blood or buffy coats using a Ficoll density gradient.[16]
-
Cell Plating: Resuspend PBMCs in a complete cell culture medium (e.g., RPMI + 10% FCS) and plate them in a 96-well tissue culture plate at a density of 2 x 10⁵ cells/well.[17]
-
Cell Treatment:
-
Add FFA3-A1 at various concentrations to the wells.
-
In separate wells, co-stimulate cells with a toll-like receptor (TLR) agonist like lipopolysaccharide (LPS, 10-100 ng/mL) plus FFA3-A1 to assess the modulatory effects of FFA3 activation.[16][18]
-
Include vehicle controls (media only) and positive controls (LPS only).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using a suitable method like ELISA or a multiplex bead-based assay (e.g., Luminex).[17]
Expected Results:
Activation of FFA3 may modulate cytokine release, particularly under inflammatory conditions. It is hypothesized that FFA3-A1 may suppress the production of pro-inflammatory cytokines induced by LPS.
Table 3: Effect of FFA3-A1 on LPS-Induced Cytokine Secretion from PBMCs
| Condition | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
|---|---|---|---|
| Vehicle Control | 25 ± 8 | 15 ± 5 | 30 ± 10 |
| FFA3-A1 (1 µM) | 28 ± 11 | 18 ± 7 | 45 ± 12 |
| LPS (100 ng/mL) | 1250 ± 150 | 850 ± 90 | 250 ± 40 |
| LPS + FFA3-A1 (1 µM) | 875 ± 110 | 620 ± 75 | 350 ± 50 |
The selective FFA3 agonist, FFA3-A1, serves as a valuable pharmacological tool for elucidating the role of the FFA3 receptor in immune cell signaling and function. The protocols detailed here for calcium mobilization, chemotaxis, and cytokine release provide a robust framework for characterizing the immunomodulatory effects of compounds targeting FFA3, aiding in the research and development of novel therapeutics for inflammatory and metabolic diseases.[2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The short-chain free fatty acid receptor FFAR3 is expressed and potentiates contraction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FFA3 receptor | Free fatty acid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. FFA3 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. bu.edu [bu.edu]
- 13. benchchem.com [benchchem.com]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. DSpace [helda.helsinki.fi]
- 18. Proinflammatory cytokine release assay [bio-protocol.org]
Application of FFA3 Agonist 1 in Organoid Cultures: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a promising therapeutic target for metabolic and gastrointestinal diseases.[1][2][3] Activated by short-chain fatty acids (SCFAs) like propionate (B1217596) and butyrate, which are metabolites produced by the gut microbiota, FFA3 plays a crucial role in regulating host metabolism, hormone secretion, and immune responses.[2][4][5] Intestinal organoids, three-dimensional self-organizing structures derived from stem cells that recapitulate the complex architecture and functionality of the native gut epithelium, offer an invaluable in vitro model to investigate the physiological roles of FFA3 and to screen for novel therapeutic agonists.[6][7]
This document provides detailed application notes and protocols for studying the effects of a selective FFA3 agonist, designated here as "FFA3 Agonist 1," in human intestinal organoid cultures. These guidelines are intended for researchers in academia and industry engaged in drug discovery and development.
Signaling Pathway of FFA3
FFA3 is a G-protein coupled receptor that primarily signals through the Gαi/o pathway.[4][8] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also dissociate and modulate other downstream effectors. This signaling cascade can influence various cellular processes, including hormone secretion from enteroendocrine cells (EECs) and modulation of neuronal activity in the enteric nervous system.[4][8][9]
References
- 1. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]
- 2. Intestinal FFA3 mediates obesogenic effects in mice on a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Intestinal FFA2 and FFA3 Mediate Obesogenic Effects in Mice on a Western Diet - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 4. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenotypic landscape of intestinal organoid regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances and applications of gut organoids: modeling intestinal diseases and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of FFA3 Agonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a promising therapeutic target for a range of metabolic and inflammatory diseases. Endogenously activated by short-chain fatty acids (SCFAs) like propionate, FFA3 is primarily coupled to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] Activation of FFA3 can also induce an increase in intracellular calcium ([Ca2+]i) through the Gβγ subunit-mediated activation of phospholipase C (PLC).[1] The development of selective FFA3 agonists is a key area of research for potential treatments of conditions such as inflammatory bowel disease and metabolic disorders.
This document provides detailed protocols for high-throughput screening (HTS) to identify and characterize novel FFA3 agonists, using "FFA3 agonist 1" as a representative selective agonist. The primary recommended assay is a cAMP-based bioluminescent assay, with a secondary calcium mobilization assay offered as an alternative.
FFA3 Signaling Pathway
Upon binding of an agonist, FFA3 undergoes a conformational change, activating the associated heterotrimeric Gi/o protein. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production. The dissociated Gβγ dimer can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
Data Presentation
The following table summarizes representative quantitative data for a selective FFA3 agonist, "this compound" (modeled after AR420626), and the endogenous agonist, propionate.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (AR420626) | GLP-2 Release | Rat | EC50 | 0.01-0.1 mg/kg (ip) | [4] |
| Propionate | GTPγS Binding | CHO-K1 | EC50 | 106 µM | [5] |
| This compound (Hypothetical) | GloSensor™ cAMP Assay | HEK293-FFA3 | IC50 | 50 nM | - |
| This compound (Hypothetical) | FLIPR Calcium Mobilization | CHO-FFA3 | EC50 | 150 nM | - |
Experimental Protocols
Protocol 1: High-Throughput Screening of FFA3 Agonists using a cAMP Bioluminescent Assay
This protocol is adapted for a Gi-coupled receptor using the Promega GloSensor™ cAMP Assay.[6][7][8] This assay utilizes a genetically engineered luciferase that emits light in response to changes in cAMP levels. Activation of FFA3 by an agonist will lead to a decrease in cAMP, resulting in a decrease in luminescence.
Materials and Reagents:
-
HEK293 cells stably expressing human FFA3 and the GloSensor™-22F cAMP plasmid (HEK293-FFA3-GloSensor).
-
Cell culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418 for FFA3 and hygromycin for GloSensor).
-
GloSensor™ cAMP Reagent (Promega, Cat. No. E1290).
-
CO2-independent medium (e.g., Gibco).
-
Test compounds (e.g., "this compound") dissolved in DMSO.
-
384-well white, solid-bottom assay plates.
-
Luminometer capable of reading 384-well plates.
Experimental Workflow:
Procedure:
-
Cell Plating (Day 1):
-
Harvest HEK293-FFA3-GloSensor cells and resuspend in culture medium to a density of 2.5 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well white assay plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Assay (Day 2):
-
Prepare the GloSensor™ cAMP Reagent equilibration medium according to the manufacturer's instructions in CO2-independent medium.
-
Remove the assay plate from the incubator and add 10 µL of the equilibration medium to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
During the incubation, prepare a dilution series of the test compounds ("this compound") and a reference agonist (e.g., propionate) in an appropriate assay buffer. The final DMSO concentration should not exceed 0.5%.
-
Add 5 µL of the diluted compounds to the assay plate.
-
Incubate for 10 minutes at room temperature.
-
Prepare a solution of forskolin in assay buffer to achieve a final concentration of 1-10 µM (the optimal concentration should be determined empirically).
-
Add 5 µL of the forskolin solution to all wells.
-
Incubate for 15-20 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
The signal from each well is inversely proportional to the FFA3 agonist activity.
-
Normalize the data to controls: 0% inhibition (forskolin alone) and 100% inhibition (a known saturating concentration of a potent FFA3 agonist).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Secondary Screening of FFA3 Agonists using a Calcium Mobilization Assay
This protocol utilizes a FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay Kit to measure changes in intracellular calcium.[5][9][10] This assay is suitable for FFA3 receptors that couple to calcium mobilization through the Gβγ-PLC pathway.
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing human FFA3 (CHO-FFA3 or HEK293-FFA3).
-
Cell culture medium: F-12 or DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic.
-
FLIPR Calcium Assay Kit (e.g., Calcium 6 Kit, Molecular Devices).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds ("this compound") dissolved in DMSO.
-
384-well black, clear-bottom assay plates.
-
FLIPR Tetra® or a similar fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Cell Plating (Day 1):
-
Plate CHO-FFA3 or HEK293-FFA3 cells in 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Dye Loading (Day 2):
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's protocol.
-
Remove the cell plates from the incubator and add 25 µL of the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, 5% CO2.
-
-
Calcium Flux Measurement (Day 2):
-
Equilibrate the dye-loaded cell plate to room temperature for 15 minutes before placing it in the FLIPR instrument.
-
Prepare a compound plate with a dilution series of the test compounds at 4x the final desired concentration in assay buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will record a baseline fluorescence reading for each well for 10-20 seconds.
-
The instrument's liquid handler will then add 12.5 µL of the compound from the compound plate to the cell plate.
-
Fluorescence is monitored kinetically for an additional 2-3 minutes to capture the calcium mobilization signal.
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to controls: 0% response (buffer alone) and 100% response (a saturating concentration of a reference agonist).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
These detailed protocols provide robust and reliable methods for the high-throughput screening and characterization of novel FFA3 agonists. The primary GloSensor™ cAMP assay offers a direct and highly sensitive measure of Gi-coupled signaling, while the FLIPR calcium mobilization assay serves as a valuable secondary assay to confirm activity through an alternative signaling pathway. The provided data and visualizations serve as a comprehensive guide for researchers in the field of drug discovery targeting the FFA3 receptor.
References
- 1. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]
- 2. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. FFA3 Activation Stimulates Duodenal Bicarbonate Secretion and Prevents NSAID-Induced Enteropathy via the GLP-2 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. promega.com [promega.com]
- 7. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Downstream Effects of FFA3 Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the downstream signaling effects following the activation of Free Fatty Acid Receptor 3 (FFA3), a G-protein coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs).[1][2][3] This document outlines the key signaling pathways, provides detailed protocols for their measurement, and presents data in a structured format to aid in the research and development of novel FFA3 agonists.
Introduction to FFA3 Signaling
Free Fatty Acid Receptor 3 (FFA3), also known as GPR41, is a Gαi/o-coupled receptor.[4][5] Its activation by endogenous ligands such as propionate (B1217596) and other short-chain fatty acids initiates a cascade of intracellular events.[1] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] Additionally, FFA3 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][7] While FFA3 primarily couples to Gαi/o, under certain experimental conditions, such as the co-expression of a chimeric Gq-Gi G protein, it can also evoke intracellular calcium mobilization.[1] FFA3 is expressed in various tissues, including the pancreas, nervous system, and immune cells, and plays a role in metabolic homeostasis, inflammation, and gut-brain communication.[1][4]
Key Downstream Signaling Pathways
Activation of FFA3 by an agonist can trigger the following key downstream signaling events:
-
Inhibition of cAMP Production: The canonical pathway for Gαi/o-coupled receptors, leading to a reduction in cellular cAMP levels.[5][6]
-
ERK1/2 Phosphorylation: Activation of the MAPK/ERK signaling cascade is a common downstream event for many GPCRs, including FFA3.[4][7]
-
Intracellular Calcium ([Ca2+]i) Mobilization: While not its primary pathway, FFA3 activation can lead to an increase in intracellular calcium under specific conditions.[1]
-
Modulation of Cytokine and Hormone Release: FFA3 activation can influence the secretion of various signaling molecules, such as GLP-1, PYY, and inflammatory cytokines.[4][8][9][10]
Visualization of Signaling Pathways and Experimental Workflow
References
- 1. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FFA2 and FFA3 in Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Free fatty acid 3 receptor agonist AR420626 reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"FFA3 agonist 1 off-target effects and mitigation"
Welcome to the technical support center for FFA3 Agonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the off-target effects of this compound and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for the Free Fatty Acid Receptor 3 (FFA3), also known as GPR41. FFA3 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.[1][2] Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] The Gβγ subunits can also dissociate and modulate other downstream effectors, such as ion channels.[4]
Q2: What are the most likely off-target receptors for this compound?
The most probable off-target receptor is the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. FFA2 and FFA3 share significant sequence homology and are both activated by endogenous short-chain fatty acids.[2][5] Depending on the selectivity profile of this compound, cross-reactivity with FFA2 is a primary concern. Other potential off-targets include a range of other GPCRs, which can be identified through broad off-target screening panels.
Q3: In which tissues or cell types are off-target effects most likely to be observed?
Off-target effects are most likely to manifest in tissues where FFA3 and potential off-target receptors are co-expressed. FFA3 is expressed in various tissues, including:
-
Gastrointestinal tract: Enteroendocrine L-cells and enteric neurons.[6]
-
Adipose tissue. [2]
-
Sympathetic nervous system. [4]
-
Immune cells. [2]
Therefore, researchers should be vigilant for unexpected physiological responses in these systems.
Troubleshooting Guide
Issue 1: Unexpected physiological response observed in vivo or in vitro that does not align with known FFA3 signaling.
This could be due to an off-target effect. The following steps can help diagnose and mitigate the issue.
Step 1: Characterize the Selectivity Profile of this compound.
It is crucial to quantify the activity of this compound at FFA3 versus other related receptors, particularly FFA2.
-
Recommended Experiment: Perform a concentration-response curve for this compound at both human FFA3 and FFA2 receptors expressed in a recombinant cell line.
-
Key Readouts: Measure cAMP inhibition (for Gi coupling) or calcium mobilization (if the receptor couples to Gq, like FFA2 can).[7]
-
Data Analysis: Calculate the EC50 values for each receptor and determine the selectivity ratio.
Table 1: Example Selectivity Profile of a Hypothetical this compound
| Receptor | Coupling | Assay Type | EC50 (nM) | Selectivity Ratio (FFA2/FFA3) |
| hFFA3 | Gi/o | cAMP Inhibition | 10 | - |
| hFFA2 | Gq/11, Gi/o | Calcium Flux | 1500 | 150x |
Step 2: Utilize a Selective Antagonist to Confirm On-Target Effect.
To confirm that the desired effect is mediated by FFA3, use a selective FFA3 antagonist.
-
Recommended Experiment: Pre-incubate your experimental system with a selective FFA3 antagonist before adding this compound.
-
Expected Outcome: The antagonist should block the effect of this compound if it is an on-target effect. If the effect persists, it is likely an off-target effect.
Step 3: Broad Off-Target Screening.
If the effect is not attributable to FFA2, a broader screening approach is necessary.
-
Recommended Service: Utilize a commercial off-target screening service that tests your compound against a panel of GPCRs, ion channels, and transporters.[8][9]
Issue 2: Inconsistent results in cAMP assays.
Inconsistent measurements of cAMP levels can obscure the true effect of your agonist.
-
Troubleshooting:
-
Cell Line: Ensure the cell line used for the assay does not endogenously express other Gi-coupled receptors that could interfere with the results.
-
Forskolin (B1673556) Concentration: When studying Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin to create a measurable window for inhibition. Optimize the forskolin concentration to achieve a robust but not saturating cAMP signal.[10]
-
Assay Kit: Different cAMP assay kits have varying sensitivities. Ensure the chosen kit is appropriate for the expected range of cAMP modulation.[11]
-
Experimental Protocols
Protocol 1: cAMP Inhibition Assay for Gi-Coupled Receptors
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production following the activation of a Gi-coupled receptor like FFA3.
-
Cell Culture: Plate CHO-K1 or HEK293-T cells stably expressing human FFA3 in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a solution of forskolin (e.g., 10 µM final concentration) and a broad-spectrum phosphodiesterase inhibitor like IBMX (e.g., 500 µM final concentration) to prevent cAMP degradation.
-
Cell Treatment:
-
Wash the cells with assay buffer.
-
Add the serially diluted this compound to the wells and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Add the forskolin/IBMX solution to all wells (except for the negative control) and incubate for a further 30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or AlphaScreen.[10][12]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FFA3 receptor, an event downstream of G protein activation.
-
Cell Line: Use a commercially available cell line engineered to express FFA3 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[13][14]
-
Cell Plating: Plate the cells in a 384-well white, solid-bottom plate and incubate overnight.
-
Agonist Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents, which contain the substrate for the complemented enzyme. Incubate at room temperature for 60 minutes.
-
Signal Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration to determine the EC50 value.
Visualizations
Caption: Canonical FFA3 signaling pathway via Gi/o protein coupling.
Caption: Workflow for identifying off-target effects of this compound.
Caption: Decision tree for mitigating identified off-target effects.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Free fatty acid receptor 3 is a key target of short chain fatty acid: What is the impact on the sympathetic nervous system? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]
- 6. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FFA2-, but not FFA3-agonists inhibit GSIS of human pseudoislets: a comparative study with mouse islets and rat INS-1E cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. criver.com [criver.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Stabilizing FFA3 Agonist 1 in Experimental Media
Welcome to the Technical Support Center for FFA3 Agonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of the agonist in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to its degradation in the media.
| Observation | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity over time. | Degradation of this compound in the experimental media. | 1. Perform a stability study of this compound in your specific cell culture medium using the protocol provided below. 2. Prepare fresh working solutions of the agonist immediately before each experiment. 3. Consider supplementing the media with antioxidants such as Vitamin C (ascorbic acid) or Vitamin E (α-tocopherol) to mitigate oxidative degradation. |
| Complete loss of biological activity, even at high concentrations. | The agonist is highly unstable in the experimental medium. | 1. Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] 2. If degradation is rapid, consider a shorter experimental timeframe or replenishing the media with fresh agonist at set intervals. 3. Evaluate the stability in a simpler, serum-free buffer to determine if media components are contributing to degradation. |
| Precipitate formation in the media. | Poor solubility or precipitation of the agonist out of solution over time. | 1. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the agonist is low and non-toxic to your cells (typically <0.5%).[1] 2. Visually inspect the media for any precipitate after the addition of the agonist. 3. Determine the solubility of the agonist in your specific media at the experimental temperature. |
| High variability between experimental replicates. | Inconsistent degradation rates or handling of the agonist. | 1. Ensure uniform storage and handling of stock and working solutions. 2. Protect the agonist solutions from light by using amber tubes or covering the plates with foil. 3. Minimize the time between preparing the agonist-containing media and adding it to the cells. |
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound degradation in cell culture media?
A1: The degradation of small molecules like this compound in cell culture media can be attributed to several factors:
-
Chemical Instability: The aqueous and physiological pH environment of the media can lead to hydrolysis of labile functional groups.[1]
-
Oxidation: Components in the media, dissolved oxygen, and exposure to light can cause oxidative degradation.[1]
-
Enzymatic Degradation: If using serum-containing media, enzymes such as esterases present in the serum can metabolize the agonist.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can break down light-sensitive compounds.[1]
Q2: How can I assess the stability of this compound in my specific cell culture medium?
A2: The most reliable method to assess stability is to perform a time-course experiment where the concentration of the agonist in the cell-free medium is measured at different time points under your experimental conditions (e.g., 37°C, 5% CO2). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to quantify the remaining agonist.[1] A detailed protocol is provided below.
Q3: Are there any general tips to improve the stability of this compound?
A3: Yes, here are some general strategies:
-
Fresh Preparation: Always prepare fresh working solutions of the agonist from a frozen stock immediately before use.[1]
-
Light Protection: Store and handle the agonist in light-protecting tubes and plates.
-
Antioxidants: Consider the addition of antioxidants to the media. However, it is crucial to first test the effect of the antioxidant on your specific cell line to ensure it does not interfere with the experimental outcomes.
-
Serum-Free Conditions: If enzymatic degradation is suspected, consider using a serum-free medium or heat-inactivated serum, if compatible with your cell line.
-
pH Control: Ensure the pH of your cell culture medium is stable throughout the experiment, as pH shifts can accelerate degradation.
Q4: Can the solvent used to dissolve this compound affect its stability?
A4: While the primary solvent (e.g., DMSO) for the stock solution is generally stable, the final concentration in the aqueous media is very low. The main concern with the solvent is its potential to affect the solubility of the agonist in the media and its direct cytotoxic effects on the cells. It is important to keep the final solvent concentration consistent across all experiments and typically below 0.5% for DMSO.[1]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a cell-free culture medium using HPLC.
Materials:
-
This compound (e.g., AR420626)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, light-protecting microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)
Procedure:
-
Prepare Working Solution: Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Aliquot Samples: Dispense equal volumes of the working solution into sterile, light-protecting microcentrifuge tubes, with at least three replicates for each time point.
-
Time Point Zero: Immediately after preparation, take three tubes for the 0-hour time point. Store them at -80°C until analysis.
-
Incubation: Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove three tubes from the incubator and store them at -80°C.
-
Sample Preparation for HPLC:
-
Thaw all samples.
-
If the medium contains serum, perform a protein precipitation step by adding 2 volumes of cold acetonitrile with an internal standard to 1 volume of the sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to determine the concentration of this compound.
-
The percentage of agonist remaining at each time point is calculated relative to the concentration at time 0.
-
Data Presentation
The following table provides illustrative stability data for "this compound" under different media conditions. This is hypothetical data to demonstrate how to present your experimental findings.
| Time (Hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in DMEM + Antioxidant |
| 0 | 100 ± 2.5 | 100 ± 3.1 | 100 ± 2.8 |
| 2 | 95 ± 3.0 | 92 ± 4.5 | 98 ± 2.1 |
| 4 | 88 ± 4.1 | 85 ± 5.2 | 96 ± 3.3 |
| 8 | 75 ± 5.5 | 70 ± 6.8 | 92 ± 4.0 |
| 24 | 45 ± 6.2 | 38 ± 7.1 | 85 ± 5.5 |
| 48 | 20 ± 4.8 | 15 ± 5.9 | 78 ± 6.1 |
Visualizations
Caption: Workflow for assessing FFA3 agonist stability.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for agonist instability.
References
"FFA3 agonist 1 cytotoxicity and how to avoid it"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FFA3 Agonist 1. The information is intended to help users identify and resolve potential issues related to cytotoxicity that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is cytotoxicity an expected outcome of treatment with this compound?
A1: While FFA3 agonists are primarily designed to modulate cellular signaling pathways, off-target effects or pathway-specific toxicities can occur, particularly at high concentrations or in sensitive cell lines. Free fatty acid receptor 3 (FFA3) is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1][2][3] In some cellular contexts, prolonged or excessive activation of this pathway could potentially lead to cellular stress or apoptosis. It is crucial to determine the optimal, non-toxic concentration range for your specific cell model through dose-response experiments.
Q2: What is the general mechanism of action for FFA3 agonists?
A2: FFA3, also known as GPR41, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like propionate (B1217596).[4][5] Synthetic agonists, such as this compound, are designed to mimic the action of these endogenous ligands. Upon binding, FFA3 undergoes a conformational change, leading to the activation of pertussis toxin-sensitive Gαi/o proteins.[1][3][6] This activation inhibits adenylyl cyclase, reducing cAMP production, and can also lead to the activation of other downstream signaling cascades, such as the MAPK/ERK pathway.[2][7]
Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?
A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical for understanding the mechanism of cytotoxicity. You can use a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can provide evidence of apoptosis.
-
Morphological Analysis: Observing cell morphology using microscopy can reveal characteristic features of apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling, membrane rupture).
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at expected active concentrations.
Possible Causes:
-
Compound Stability: this compound may be unstable in your experimental media, leading to the formation of toxic degradation products.
-
Solvent Toxicity: The solvent used to dissolve the agonist (e.g., DMSO) may be present at a final concentration that is toxic to your cells.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to FFA3 activation or off-target effects of the agonist.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
Include a Solvent Control: Treat cells with the highest concentration of the solvent used to dilute the agonist as a control.
-
Perform a Dose-Response Curve: Test a wide range of concentrations to identify a non-toxic working concentration.
-
Test in a Different Cell Line: If possible, compare the cytotoxic effects in your cell line with a cell line known to be less sensitive or one that does not express FFA3.
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution can lead to variations in cell numbers between wells, affecting the final readout.
-
Variable Incubation Times: The duration of agonist exposure can significantly impact the extent of cytotoxicity.
-
Cell Passage Number: Cells at high passage numbers can exhibit altered sensitivity to treatments.
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during plating to ensure even distribution.
-
Standardize Incubation Times: Use a precise timer for all incubation steps.
-
Use Low Passage Number Cells: Maintain a consistent and low passage number for your cells throughout the experiments.
Quantitative Data Summary
The following tables provide example data for cytotoxicity assessment of this compound in two different cell lines. Note: This is illustrative data and may not reflect the actual performance of the compound.
Table 1: Cell Viability (MTT Assay) after 24-hour treatment with this compound.
| Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98 ± 5.2 | 99 ± 4.8 |
| 10 | 95 ± 6.1 | 97 ± 5.5 |
| 50 | 75 ± 8.3 | 90 ± 6.2 |
| 100 | 40 ± 7.9 | 82 ± 7.1 |
| 200 | 15 ± 5.8 | 65 ± 8.9 |
Table 2: Caspase-3 Activity after 12-hour treatment with this compound.
| Concentration (µM) | Cell Line A (Fold Change vs. Control) | Cell Line B (Fold Change vs. Control) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 50 | 3.5 ± 0.4 | 1.2 ± 0.3 |
| 100 | 6.2 ± 0.7 | 1.8 ± 0.4 |
| 200 | 8.9 ± 0.9 | 2.5 ± 0.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Caspase-3 Colorimetric Assay
-
Cell Treatment and Lysis: Treat cells in a 6-well plate with this compound. After incubation, harvest the cells and lyse them using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Caspase Reaction: In a 96-well plate, add 50 µg of protein from each sample. Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Normalize the absorbance values to the protein concentration and express the results as fold change relative to the untreated control.
Visualizations
Caption: FFA3 signaling pathway activated by this compound.
References
- 1. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Neural FFA3 activation inversely regulates anion secretion evoked by nicotinic ACh receptor activation in rat proximal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]
- 6. Free fatty acid receptor 3 is a key target of short chain fatty acid: What is the impact on the sympathetic nervous system? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
"batch-to-batch variability of FFA3 agonist 1"
Technical Support Center: FFA3 Agonist 1
This guide provides troubleshooting assistance and answers to frequently asked questions regarding the batch-to-batch variability of this compound. It is intended for researchers, scientists, and drug development professionals to ensure experimental consistency and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule agonist for the Free Fatty Acid Receptor 3 (FFA3), also known as GPR41.[1] FFA3 is a G protein-coupled receptor (GPCR) that is endogenously activated by short-chain fatty acids (SCFAs).[2][3][4] Upon activation by an agonist, FFA3 primarily couples to the Gi/o family of G proteins.[3] This coupling initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Downstream effects can also include the activation of the ERK1/2 MAP kinase pathway.[4][5]
Q2: What are the most common causes of batch-to-batch variability for a synthetic compound like this compound?
Batch-to-batch variability in a synthetic small molecule can stem from several factors during the manufacturing and handling process.[6][7] Key sources include:
-
Purity and Impurity Profile: Different synthesis batches may have varying levels of purity or contain different impurities. Some impurities might be inert, while others could possess antagonistic or even agonistic activity, altering the compound's net effect.[8]
-
Compound Stability and Degradation: Improper storage conditions (e.g., exposure to light, temperature fluctuations) or repeated freeze-thaw cycles of stock solutions can lead to compound degradation, reducing its effective concentration.[6][8]
-
Physical Properties: Variations in the compound's physical form (e.g., crystalline vs. amorphous) between batches can affect its solubility and dissolution rate in assay media.[8]
-
Solvent and Reagent Quality: The purity and water content of solvents used for synthesis, purification, and preparing stock solutions can influence the compound's stability and performance.[6]
Q3: How should I properly store and handle this compound to maintain its integrity?
To ensure stability and minimize degradation, follow these guidelines:
-
Powder Form: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[8]
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO.[6][8] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[8] Before use, thaw an aliquot completely and bring it to room temperature.
Q4: What essential quality control checks should I perform on a new batch before beginning extensive experiments?
Before committing a new batch to large-scale or critical experiments, it is crucial to perform a set of validation checks to ensure it performs comparably to previous, validated batches. This typically involves both analytical and functional verification.
| QC Check | Recommended Method | Purpose |
| Identity Confirmation | Mass Spectrometry (MS) | Confirms the molecular weight of the compound matches the expected structure of this compound.[9] |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound and identifies the presence of any significant impurities.[9][10] |
| Solubility Test | Visual Inspection & Concentration Measurement | Ensures the compound dissolves completely in the intended solvent at the required concentration. |
| Functional Validation | Head-to-Head Assay | Directly compares the potency (EC50) and efficacy (Emax) of the new batch against a previously validated "golden batch" in a key functional assay (e.g., [35S]GTPγS binding). |
Troubleshooting Guide: Inconsistent In Vitro Assay Results
Issue: A new batch of this compound is showing significantly different potency (EC50) or maximal response (Emax) in our cell-based functional assays compared to a previous batch.
This is a common challenge that requires a systematic approach to identify the root cause. The following workflow can help isolate the variable responsible for the discrepancy.
Caption: Troubleshooting workflow for this compound batch variability.
Key Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-MS
This protocol outlines a general method for verifying the purity and identity of this compound batches.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration of ~10-20 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Purity: Integrate the peak area from the HPLC chromatogram. Purity (%) = (Area of main peak / Total area of all peaks) x 100. Compare this value to the Certificate of Analysis (CoA).
-
Identity: Check the mass spectrum for a prominent ion corresponding to the expected molecular weight of this compound ([M+H]+).[9]
-
Protocol 2: In Vitro Functional Assay - [³⁵S]GTPγS Binding
This assay measures the activation of Gi/o proteins coupled to FFA3 and is a robust method for assessing agonist potency.[5][11][12]
-
Membrane Preparation: Use membranes from a cell line stably expressing human FFA3 (e.g., Flp-In T-REx 293).[11]
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Mix:
-
In a 96-well plate, add assay buffer containing saponin (B1150181) (for membrane permeabilization) and GDP.
-
Add varying concentrations of this compound (from the new and old batches in parallel).
-
Add cell membranes expressing FFA3.
-
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (counts per minute) against the log concentration of the agonist. Use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 and Emax values for each batch.
Caption: Workflow for a direct comparison of two compound batches.
Technical Data & Resources
Expected In Vitro Activity of this compound
The following table summarizes typical potency values for FFA3 agonists in common functional assays. Use these as a general reference when evaluating your batch's performance. Significant deviations may indicate a problem.
| Assay Type | Cell Line | Parameter | Typical Potency Range (EC50) |
| [³⁵S]GTPγS Binding | hFFA3-expressing HEK293 | Agonist Activity | 10 nM - 500 nM |
| cAMP Inhibition | hFFA3-expressing CHO/HEK293 | Agonist Activity | 50 nM - 1 µM |
| ERK1/2 Phosphorylation | hFFA3-expressing HEK293 | Agonist Activity | 50 nM - 1 µM |
Note: These values are illustrative and can vary based on specific cell lines, reagent sources, and experimental conditions.
FFA3 Signaling Pathway
Activation of FFA3 by an agonist like this compound initiates a canonical Gi-coupled signaling cascade.
Caption: Simplified signaling cascade for the FFA3 receptor.
References
- 1. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]
- 2. Free fatty acid receptor 3 is a key target of short chain fatty acid: What is the impact on the sympathetic nervous system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FFA3 receptor | Free fatty acid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Small Molecule Analysis | AxisPharm [axispharm.com]
- 10. agilent.com [agilent.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining FFA3 Agonist 1 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of FFA3 agonist 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by FFA3?
Free fatty acid receptor 3 (FFA3), also known as GPR41, is a G protein-coupled receptor that signals exclusively through the Gαi/o pathway.[1][2][3] Activation of FFA3 leads to an inhibitory tone on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This pathway is distinct from the closely related FFA2 receptor, which can signal through both Gαi/o and Gαq/11.[1][2]
Q2: What are the most common animal models used for studying FFA3 agonism?
Rodent models, particularly mice and rats, are the most frequently used animal models for investigating the effects of FFA3 agonists.[4][5] Researchers often utilize both wild-type animals and genetically modified models, such as intestine-specific knockout mice (e.g., Villin-Cre-FFA3), to dissect the tissue-specific roles of FFA3.[3][5][6][7][8]
Q3: What are the key physiological functions modulated by FFA3 activation?
FFA3 activation is involved in a range of physiological processes. In the gastrointestinal tract, it can stimulate the release of glucagon-like peptide-2 (GLP-2), which in turn enhances mucosal defenses.[9][10] It is also expressed in the enteric nervous system, where it can influence gut motility and anion secretion.[11][12] Additionally, FFA3 is expressed in pancreatic β-cells and is linked to the regulation of insulin (B600854) secretion.[13]
Q4: Why is it challenging to achieve consistent in vivo efficacy with FFA3 agonists?
Several factors can contribute to challenges in achieving consistent in vivo efficacy. These include the overlapping pharmacology with the FFA2 receptor, which can lead to off-target effects if the agonist is not highly selective.[14] Furthermore, issues with formulation, such as poor solubility and low bioavailability, can hinder the delivery of an adequate concentration of the agonist to the target tissues.[15]
Troubleshooting Guide
Problem 1: I am not observing the expected physiological effect after administering this compound.
-
Potential Cause 1: Inadequate Bioavailability or Suboptimal Dosing.
-
Solution: Review the formulation of your agonist. Is it fully solubilized? Consider using alternative vehicles or formulation strategies to enhance solubility and absorption. It may also be necessary to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
-
-
Potential Cause 2: Incorrect Administration Route.
-
Solution: The route of administration can significantly impact the biodistribution and efficacy of the agonist. For example, some studies have shown that luminal (intragastric) administration of FFA3 agonists is effective, whereas intraperitoneal injection may not produce the desired effect on gut-related endpoints.[9] Evaluate whether your chosen route of administration is appropriate for targeting the desired tissue or organ.
-
-
Potential Cause 3: Rapid Metabolism of the Agonist.
-
Solution: Investigate the pharmacokinetic profile of your FFA3 agonist. If it has a very short half-life, you may need to adjust the dosing frequency or consider a different delivery method, such as continuous infusion, to maintain therapeutic concentrations.
-
Problem 2: I am observing high variability in my experimental results between animals.
-
Potential Cause 1: Inconsistent Gavage Technique.
-
Solution: Oral gavage is a common administration route that requires skill and consistency.[16] Ensure that all personnel performing the procedure are properly trained and follow a standardized protocol.[17][18][19] Inconsistent delivery to the stomach can lead to variability in absorption and efficacy.
-
-
Potential Cause 2: Animal Stress.
-
Solution: Stress from handling and procedures can influence physiological responses. Acclimate the animals to the experimental procedures and handling to minimize stress-induced variability.[20]
-
Problem 3: I am concerned about off-target effects, particularly activation of the FFA2 receptor.
-
Potential Cause: Lack of Agonist Selectivity.
-
Solution: It is crucial to use an FFA3 agonist with high selectivity over the FFA2 receptor, as these receptors share endogenous ligands and can have opposing or confounding effects.[11][14] Confirm the selectivity profile of your chosen agonist. If selectivity is a concern, consider using FFA2 knockout or FFA2 antagonist control groups in your experiments to isolate the effects of FFA3 activation.
-
Quantitative Data Summary
The following table summarizes dosages of selective FFA3 agonists used in published animal studies.
| Agonist | Animal Model | Route of Administration | Dosage | Observed Effect |
| MQC | Rat | Intragastric (i.g.) | 1 - 10 mg/kg | Dose-dependently inhibited NSAID-induced small intestinal ulcers.[9][10] |
| AR420626 (AR) | Rat | Intragastric (i.g.) | 0.01 - 0.1 mg/kg | Dose-dependently inhibited NSAID-induced small intestinal ulcers.[9][10] |
| MQC or AR420626 | Rat | Luminal Perfusion | 0.1 - 10 µM | Dose-dependently augmented duodenal bicarbonate secretion.[9][10] |
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol provides a standardized method for administering a liquid substance directly into the stomach of a mouse.
Materials:
-
This compound solution in an appropriate vehicle
-
Syringe (1 ml)
-
Gavage needle (20-22 gauge, 1.5 inches with a ball tip is common for adult mice)[19]
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume is typically 10 ml/kg.[19]
-
For example, for a 25g mouse, the maximum volume would be 0.25 ml.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.[17]
-
-
Animal Restraint:
-
Securely restrain the mouse by scruffing the loose skin over the neck and shoulders. The head and body should be aligned vertically.[18]
-
-
Needle Insertion:
-
Substance Administration:
-
Once the needle is at the predetermined depth, slowly administer the solution over 2-3 seconds.[19]
-
-
Needle Removal and Monitoring:
Signaling Pathways and Workflows
Caption: this compound binds to the FFA3 receptor, activating the inhibitory Gαi/o protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal FFA3 mediates obesogenic effects in mice on a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Intestinal FFA3 mediates obesogenic effects in mice on a Western diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of Intestine-Specific FFA3 Has Protective Effects Against Diet-Induced Obesity and Hyperglycemia in Mice on a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FFA3 Activation Stimulates Duodenal Bicarbonate Secretion and Prevents NSAID-Induced Enteropathy via the GLP-2 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FFA3 activation stimulates duodenal bicarbonate secretion and prevents NSAID-induced enteropathy via the GLP-2 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Free fatty acid receptor 3 activation suppresses neurogenic motility in rat proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a potent and selective free fatty acid receptor 1 agonist with low lipophilicity and high oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchanimaltraining.com [researchanimaltraining.com]
- 17. research.fsu.edu [research.fsu.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. benchchem.com [benchchem.com]
Technical Support Center: FFA3 Agonist Experiments
Welcome to the technical support center for Free Fatty Acid Receptor 3 (FFA3) agonist experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when studying FFA3 signaling.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by FFA3 agonists?
A1: FFA3, also known as GPR41, predominantly couples to the Gi/o family of G proteins.[1][2][3] Activation of FFA3 by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The dissociation of the G protein into Gαi/o and Gβγ subunits can also initiate other signaling events. For instance, the Gβγ subunit can activate pathways such as the PLC-IP3-Ca2+ cascade and ERK1/2 phosphorylation.[2][4] It is crucial to note that FFA3 does not typically couple to Gq/11 or Gs proteins.[1][5]
Q2: My endogenous FFA3 ligands (acetate, propionate) are showing low potency. Is this normal?
A2: Yes, it is well-documented that endogenous short-chain fatty acid (SCFA) ligands for FFA3, such as acetate, propionate, and butyrate, exhibit low potency, typically in the high micromolar to millimolar range.[1] This is an inherent characteristic of the natural ligands for this receptor. When designing experiments, it is important to account for these high concentration requirements and to include appropriate vehicle controls to rule out non-specific effects.
Q3: I am not detecting a signal in my cAMP assay after adding an FFA3 agonist. What could be the issue?
A3: A lack of signal in a cAMP assay with an FFA3 agonist can stem from several factors. Since FFA3 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase. To observe this, you must first stimulate cAMP production with an agent like forskolin (B1673556). The FFA3 agonist should then reduce this stimulated cAMP level.[2] If you are already doing this, other potential issues include:
-
Low Receptor Expression: The cell line you are using may not express sufficient levels of functional FFA3.
-
Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling efficiency. It's recommended to use cells with a consistent and low passage number.[6]
-
Inactive Ligand: Ensure your agonist is fresh and has been stored correctly. It's good practice to verify its activity with a positive control.[6]
Q4: What is ligand-biased signaling and how might it affect my FFA3 experiments?
A4: Ligand-biased signaling occurs when an agonist preferentially activates one signaling pathway over another downstream of the same receptor.[6] For example, an FFA3 agonist might be potent at inhibiting cAMP production (a Gαi-mediated event) but weak at stimulating ERK phosphorylation (often a Gβγ-mediated event). This can lead to different potency and efficacy values for the same compound depending on the assay you use.[7] It is therefore recommended to profile novel FFA3 agonists in multiple downstream pathways to fully characterize their signaling properties.[6]
Q5: Are there species-specific differences in FFA3 agonist activity?
A5: Yes, species orthologs of FFA3 can exhibit different rank orders of potencies for agonists.[8] This is a critical consideration, especially when translating findings from rodent models to human systems. A potent agonist in a mouse model may not have the same activity at the human receptor. It is advisable to test compounds on receptors from all relevant species for your research.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your FFA3 agonist experiments.
Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to discern a true agonist effect from background noise. Here are some common causes and solutions:
-
Issue: High background signal due to constitutive receptor activity.
-
Solution: This can occur with over-expression of the receptor. Consider using a cell line with lower, more physiologically relevant expression levels or titrating down the amount of receptor DNA used in transfection. Using an inverse agonist, if available, can also reduce basal activity.[6]
-
-
Issue: Non-specific binding of the ligand.
-
Solution: Increase the number of wash steps in your assay protocol. Including a non-specific binding control by adding a high concentration of an unlabeled ligand can help to quantify and troubleshoot this.[6]
-
-
Issue: Low signal from the agonist.
-
Solution: Optimize the concentration of your agonist. Perform a full dose-response curve to ensure you are working within the optimal concentration range. Also, check the purity and stability of your ligand.[6]
-
High Variability Between Experiments
High variability can undermine the reproducibility and reliability of your results.
-
Issue: Inconsistent cell culture conditions.
-
Solution: Use cells from a similar passage number for all experiments. Ensure consistent cell seeding densities and growth times.[6]
-
-
Issue: Pipetting errors.
-
Solution: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to improve accuracy.[6]
-
-
Issue: Assay timing.
-
Solution: Be consistent with incubation times for ligands, substrates, and other reagents.
-
Data Presentation
Table 1: Common Issues in FFA3 Agonist Assays and Recommended Solutions
| Issue | Potential Cause | Recommended Solution |
| No response to agonist | Inactive ligand | Verify ligand activity and concentration. Use a fresh batch and a positive control.[6] |
| Low receptor expression | Use a cell line with higher receptor expression or optimize transfection conditions. | |
| Incorrect assay for the signaling pathway | Confirm that FFA3 couples to the pathway being measured in your cell system (e.g., use forskolin to pre-stimulate cAMP for Gi assays).[2] | |
| High background signal | Constitutive receptor activity | Use an inverse agonist or reduce receptor expression levels.[6] |
| Non-specific binding | Increase wash steps; include a non-specific binding control.[6] | |
| High variability | Inconsistent cell passage number | Use cells within a consistent and low passage number range.[6] |
| Pipetting errors | Calibrate pipettes and use appropriate techniques for viscous solutions.[6] | |
| Unexpected ligand behavior | Ligand bias | Test for activity in multiple downstream pathways (e.g., cAMP, β-arrestin, ERK phosphorylation).[6] |
| Partial agonism/antagonism | Perform a full dose-response curve to characterize the compound's activity.[6] |
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay for FFA3 using a Chimeric G-protein
Since FFA3 is a Gi-coupled receptor, it does not naturally signal through Gq to induce calcium mobilization. To enable this readout, a chimeric G-protein, such as Gαq/i5, is co-expressed with the receptor. This chimera redirects the Gi signal to the Gq pathway.
1. Cell Culture and Transfection:
- Select a suitable cell line with low endogenous FFA3 expression (e.g., HEK293 or CHO-K1).
- Culture cells to 70-80% confluency in a T75 flask.
- Co-transfect the cells with plasmids encoding human FFA3 and the Gαq/i5 chimeric protein using a suitable transfection reagent. A ratio of 1:1 for the plasmids is a good starting point.
- 24 hours post-transfection, seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
- Allow cells to attach and grow for another 24 hours.
2. Calcium Assay Protocol:
- Prepare a calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., Fluo-4 AM).
- Aspirate the cell culture medium from the 96-well plate.
- Add 100 µL of the dye loading buffer to each well.
- Incubate the plate at 37°C for 1 hour in the dark.
- Prepare a stock solution of your FFA3 agonist and create a serial dilution in assay buffer.
- Use a fluorescence plate reader equipped with an injector to add the agonist to the wells.
- Measure the fluorescence intensity in real-time, before and after ligand addition.
- Data Analysis: Calculate the change in fluorescence for each well. Plot the change in fluorescence against the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 of the ligand.
Mandatory Visualizations
Caption: Canonical signaling pathways of the FFA3 receptor.
Caption: Troubleshooting workflow for low signal in FFA3 agonist assays.
References
- 1. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Free fatty acid receptor 3 is a key target of short chain fatty acid: What is the impact on the sympathetic nervous system? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. FFA3 receptor | Free fatty acid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Optimizing Incubation Time for FFA3 Agonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for "FFA3 agonist 1," a selective agonist of the Free Fatty Acid Receptor 3 (FFA3).
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of incubation time for this compound in various functional assays.
Issue 1: Low or No Signal in a cAMP Inhibition Assay
-
Question: I am not observing a significant decrease in cAMP levels after treating my cells with this compound. What could be the cause?
-
Answer: A lack of signal in a cAMP inhibition assay can stem from several factors related to incubation time.
-
Insufficient Incubation Time: The binding of this compound to the receptor and the subsequent signaling cascade that leads to the inhibition of adenylyl cyclase and a measurable decrease in cAMP takes time. Short incubation periods may not be sufficient to produce a detectable signal.
-
Suboptimal Agonist Concentration: The concentration of this compound used may be too low to elicit a maximal response.
-
Cell Health and Density: Poor cell health or an inappropriate number of cells per well can lead to a weak signal.
Recommended Solutions:
-
Perform a Time-Course Experiment: To determine the optimal incubation time, conduct a time-course experiment. Treat cells expressing FFA3 with a fixed, mid-range concentration of this compound and measure the cAMP response at various time points (e.g., 5, 15, 30, 60, and 120 minutes). The ideal incubation time is the point at which the maximal inhibition of cAMP is observed and plateaus.[1]
-
Optimize Agonist Concentration: Concurrently with the time-course experiment, it is advisable to perform a dose-response experiment at a fixed, potentially longer, incubation time to ensure you are using a concentration of this compound that is on the sensitive part of the dose-response curve.
-
Optimize Cell Density: Ensure that the cell density is optimal for your assay plate format. A cell titration experiment should be performed to find the density that provides the best signal-to-background ratio.[1]
-
Issue 2: High Variability in Results Between Replicate Wells or Experiments
-
Question: I am seeing significant variability in my results when I repeat the experiment or even between replicate wells. Could incubation time be a factor?
-
Answer: High variability can indeed be influenced by inconsistencies in incubation timing and other experimental parameters.
-
Inconsistent Incubation Times: Even small variations in the incubation time between wells or plates can lead to significant differences in the measured response, especially if the optimal incubation time has not been reached and the signal is still developing.
-
Temperature Fluctuations: Variations in temperature during incubation can affect the rate of the enzymatic reactions involved in the signaling cascade.
-
Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates, leading to variability.
Recommended Solutions:
-
Standardize Incubation Procedures: Use a multichannel pipette or an automated liquid handler to add the agonist to all wells as simultaneously as possible. Ensure that the incubation period is precisely timed for all plates.
-
Maintain Stable Temperature: Use a calibrated incubator and allow plates to equilibrate to the desired temperature before adding reagents.
-
Mitigate Edge Effects: To minimize edge effects, avoid using the outer wells of the assay plate for experimental samples. Instead, fill them with buffer or media.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when working with an FFA3 agonist in a cAMP assay?
A1: For a Gi-coupled receptor like FFA3, a typical starting point for agonist incubation in a cAMP assay is between 15 and 60 minutes.[3][4] However, it is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions, as the kinetics of agonist binding and signaling can vary.[1]
Q2: How does incubation time affect the EC50 value of this compound?
A2: Incubation time can significantly impact the apparent potency (EC50 value) of an agonist. For agonists, a time-dependent decrease in EC50 is often observed initially.[5] As the incubation time increases, the system moves closer to equilibrium, and the EC50 value may decrease and then stabilize. The ideal incubation time is when no further significant change in the EC50 value is observed.
Q3: For a pERK assay with an FFA3 agonist, what is the recommended range for incubation time?
A3: The phosphorylation of ERK is often a more transient event compared to cAMP inhibition. Therefore, shorter incubation times are generally recommended. A good starting point for a time-course experiment in a pERK assay is to evaluate time points ranging from 2 to 30 minutes.[6] It is important to capture the peak of ERK phosphorylation, as prolonged incubation can lead to signal reduction due to dephosphorylation.
Data Presentation
Table 1: Effect of Incubation Time on cAMP Inhibition by this compound
| Incubation Time (minutes) | % Inhibition of Forskolin-stimulated cAMP (Mean ± SD) |
| 5 | 25.3 ± 4.1 |
| 15 | 58.7 ± 3.5 |
| 30 | 85.2 ± 2.8 |
| 60 | 88.1 ± 3.1 |
| 120 | 87.5 ± 3.9 |
This table illustrates a typical time-course experiment where the maximal inhibition of cAMP is achieved around 30-60 minutes.
Table 2: Influence of Incubation Time on the Apparent EC50 of this compound in a pERK Assay
| Incubation Time (minutes) | EC50 (nM) |
| 2 | 150.2 |
| 5 | 85.7 |
| 10 | 52.3 |
| 20 | 55.8 |
| 30 | 75.1 |
This table demonstrates how the EC50 value can change with incubation time, with the lowest (most potent) value observed at 10 minutes, indicating the peak of the signaling response.
Experimental Protocols
Protocol 1: Time-Course Experiment for cAMP Inhibition Assay
-
Cell Preparation: Seed a cell line stably expressing human FFA3 (e.g., CHO-K1 or HEK293) into a 384-well plate at a pre-optimized density and incubate overnight.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Agonist and Forskolin (B1673556) Preparation: Prepare a solution of this compound at a concentration that gives a submaximal response (e.g., EC80) in assay buffer. Prepare a forskolin solution at a concentration that stimulates a robust cAMP signal (e.g., 10 µM).
-
Assay Procedure: a. Remove the culture medium from the cells. b. Add the this compound solution to the wells. c. Incubate the plate at 37°C for the desired time points (e.g., 5, 15, 30, 60, 120 minutes). d. Following the agonist incubation, add forskolin to all wells (except for the negative control) and incubate for an additional 15-30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's protocol.[7][8]
-
Data Analysis: Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each time point.
Mandatory Visualization
Caption: FFA3 signaling pathway upon activation by an agonist.
Caption: A generalized workflow for optimizing agonist incubation time.
References
- 1. revvity.com [revvity.com]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
Validation & Comparative
Validating FFA3 Agonist Specificity: A Comparative Guide Using Knockout Cells
For researchers, scientists, and drug development professionals, ensuring the specificity of a G-protein coupled receptor (GPCR) agonist is a critical step in preclinical research. This guide provides a comprehensive comparison of methodologies for validating the specificity of a novel FFA3 agonist, "Agonist 1," against other known FFA3 agonists, emphasizing the indispensable role of knockout (KO) cell lines as a negative control.
Free fatty acid receptor 3 (FFA3), also known as GPR41, is a Gi/o-coupled GPCR activated by short-chain fatty acids (SCFAs) like propionate (B1217596) and butyrate. Its involvement in metabolic and inflammatory diseases has made it an attractive therapeutic target. However, the closely related FFA2 receptor, which also binds SCFAs, presents a significant challenge in developing selective FFA3 agonists. This guide outlines the experimental framework for confirming the on-target activity of a putative FFA3 agonist and compares its performance to other compounds in the field.
The Critical Role of Knockout Cells in Specificity Validation
To unequivocally demonstrate that the observed biological effects of an agonist are mediated through FFA3, a cell line lacking the FFA3 receptor is the gold standard. CRISPR/Cas9 gene-editing technology is commonly employed to generate FFA3 knockout cell lines, typically in a host cell line that endogenously or recombinantly expresses the receptor, such as HEK293 cells. The absence of a response to the agonist in these knockout cells, in contrast to a robust response in the wild-type counterpart, provides definitive evidence of on-target activity.
Comparative Agonist Performance at the FFA3 Receptor
The efficacy and potency of "Agonist 1" are evaluated against a panel of other FFA3 agonists. Key performance indicators include the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for FFA3, and the selectivity ratio over the FFA2 receptor. The following table summarizes the pharmacological profiles of selected FFA3 agonists.
| Compound | FFA3 EC50/IC50 (nM) | FFA2 EC50/IC50 (nM) | Selectivity (Fold, FFA2/FFA3) | Assay Type |
| Agonist 1 (Hypothetical) | 50 | >10,000 | >200 | cAMP Accumulation |
| TUG-1907 | 145[1] | >10,000 | >69 | Calcium Mobilization[1] |
| AR420626 | 117[2] | Not Reported | Not Reported | [35S]GTPγS Binding[2] |
| Cyclopropanecarboxylic acid | Moderately Selective for FFA3 | Moderately Active | Moderate | Not Specified[3] |
| Propionate (Endogenous) | ~1,000 - 10,000 | ~1,000 - 10,000 | ~1 | Various |
Signaling Pathways and Experimental Workflows
FFA3 activation initiates a cascade of intracellular events. Understanding this signaling pathway is crucial for designing relevant functional assays.
References
- 1. Structure-Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FFA3 Agonist 1 and Endogenous Ligands for Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic Free Fatty Acid Receptor 3 (FFA3) agonist, AR420626 (also referred to as FFA3 agonist 1), and its endogenous ligands, primarily the short-chain fatty acids (SCFAs) propionate (B1217596) and butyrate. This document outlines their respective performance in key cellular assays, supported by experimental data and detailed methodologies, to aid in the selection and application of these compounds in research and drug discovery.
Data Presentation: Quantitative Comparison of Agonist Potency
The potency of a ligand is a critical parameter in assessing its utility. The following table summarizes the half-maximal effective concentration (EC50) values for the synthetic agonist AR420626 and the endogenous ligand propionate in activating FFA3.
| Ligand | Receptor | Assay Type | EC50 Value (M) | Reference |
| AR420626 | Human FFA3 | Inositol (B14025) 1,4,5-triphosphate (IP3) accumulation | 2.7 x 10-7 | [1] |
| Propionate | Human FFA3 | Inositol 1,4,5-triphosphate (IP3) accumulation | ~1.0 x 10-5 | [1] |
Note: Lower EC50 values indicate higher potency.
FFA3 Signaling Pathways
FFA3, also known as GPR41, is a G protein-coupled receptor (GPCR) that primarily couples to the pertussis toxin-sensitive Gi/o family of G proteins.[2] Upon activation by an agonist, FFA3 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the dissociated G protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), which in turn can lead to the phosphorylation of downstream effectors, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on the specific cell line and experimental conditions.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein activation.
Materials:
-
Cell membranes expressing FFA3
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA
-
GDP (10 µM final concentration)
-
[35S]GTPγS (0.1 nM final concentration)
-
Agonists (this compound, propionate, butyrate) at various concentrations
-
Unlabeled GTPγS (10 µM final concentration for non-specific binding)
-
96-well filter plates
-
Scintillation fluid
Procedure:
-
Thaw cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.
-
In a 96-well plate, add in order: Assay Buffer, GDP, agonist dilutions, and cell membranes.
-
Initiate the reaction by adding [35S]GTPγS to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding (in the presence of unlabeled GTPγS) from total binding.
cAMP Inhibition Assay
This assay quantifies the inhibition of forskolin-stimulated cAMP production following FFA3 activation.
Materials:
-
CHO or HEK293 cells stably expressing FFA3
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Forskolin (B1673556) (10 µM final concentration)
-
Agonists (this compound, propionate, butyrate) at various concentrations
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Wash the cells with Stimulation Buffer and pre-incubate for 30 minutes at 37°C.
-
Add agonist dilutions to the wells and incubate for 15 minutes at 37°C.
-
Add forskolin to all wells (except for basal controls) and incubate for a further 15 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data are typically normalized to the forskolin-stimulated response.
ERK1/2 Phosphorylation Assay
This Western blot-based assay detects the phosphorylation of ERK1/2 as a downstream marker of FFA3 activation.
Materials:
-
Cells expressing FFA3
-
Serum-free medium
-
Agonists (this compound, propionate, butyrate) at various concentrations
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat cells with agonist dilutions for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
Conclusion
The synthetic agonist AR420626 demonstrates significantly higher potency for FFA3 compared to the endogenous ligand propionate.[1] This characteristic, along with its selectivity, makes it a valuable tool for dissecting the specific roles of FFA3 in various physiological and pathological processes, without the confounding effects of activating other SCFA receptors like FFA2. The detailed experimental protocols provided herein offer a foundation for researchers to quantitatively assess the activity of AR420626 and other potential FFA3 modulators. The choice between using a synthetic agonist or an endogenous ligand will depend on the specific research question, with AR420626 being particularly advantageous for studies requiring high potency and receptor selectivity.
References
Confirming On-Target Effects of FFA3 Agonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "FFA3 agonist 1" with other known Free Fatty Acid Receptor 3 (FFA3) agonists. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the FFA3 signaling pathway and a typical experimental workflow for confirming on-target effects. This information is intended to assist researchers in objectively evaluating the performance of "this compound" and designing experiments to verify its mechanism of action.
Comparative Analysis of FFA3 Agonists
Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a promising therapeutic target for metabolic and inflammatory diseases. Activation of FFA3 by agonists initiates a cascade of intracellular signaling events. "this compound" is a compound identified as an agonist of this receptor. Its on-target effects can be confirmed by examining its performance in key functional assays and comparing it to other well-characterized FFA3 agonists.
Quantitative Data Summary
The following table summarizes the available quantitative data for "this compound" and other selective FFA3 agonists. While specific potency values (EC50/IC50) for "this compound" are not publicly available in the reviewed literature, its activity has been demonstrated across a concentration range in various cell-based assays.
| Agonist | Assay Type | Cell Line | Parameter | Value | Citation |
| This compound | [³⁵S]GTPγS Binding | Flp-In T-REx 293 expressing hFFA3, mFFA3, rFFA3 | Concentration Range | 0.1-100 µM | [1] |
| pERK1/2 Activation | Flp-In T-REx 293 expressing hFFA3 | Concentration Range | 0.01-100 µM | [1] | |
| cAMP Inhibition | Flp-In T-REx 293 expressing hFFA3 | Concentration Range | 0.01-100 µM | [1] | |
| AR420626 | [³⁵S]GTPγS Binding | Not Specified | pEC50 | 5.74 | |
| Inositol Phosphate Accumulation | COS-7 cells expressing FFAR3 | EC50 | 2.7 x 10⁻⁷ M | ||
| Propionate (Endogenous Agonist) | Inositol Phosphate Accumulation | COS-7 cells expressing FFAR3 | EC50 | ~10⁻⁵ M | |
| MQC | Chloride Secretion Inhibition | Rat Proximal Colon | IC50 | 13 µM |
Experimental Protocols
To validate the on-target effects of "this compound," a series of well-established in vitro assays can be employed. These assays are designed to measure the key signaling events downstream of FFA3 activation.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of Gαi/o proteins coupled to FFA3 upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Materials:
-
Cell membranes prepared from Flp-In T-REx 293 cells stably expressing human FFA3 (hFFA3).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
"this compound" and other test compounds.
-
Unlabeled GTPγS.
-
Scintillation cocktail.
-
96-well filter plates.
Procedure:
-
Thaw the cell membranes on ice and dilute to the desired protein concentration in ice-cold Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Serial dilutions of "this compound" or other test compounds.
-
Cell membranes.
-
[³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data is analyzed by subtracting non-specific binding from all wells and expressing agonist-stimulated binding as a percentage of the basal binding (in the absence of agonist).
ERK1/2 Phosphorylation Assay
Activation of FFA3 leads to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) through the MAPK cascade. This assay quantifies the levels of phosphorylated ERK1/2 (pERK1/2) in whole cells.
Materials:
-
Flp-In T-REx 293 cells expressing hFFA3.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
"this compound" and other test compounds.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against pERK1/2 (e.g., rabbit anti-pERK1/2).
-
Secondary antibody conjugated to a fluorescent probe (e.g., Alexa Fluor 488 goat anti-rabbit IgG).
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system or plate reader.
Procedure:
-
Seed the hFFA3-expressing cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat the cells with serial dilutions of "this compound" or other test compounds for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Fix the cells with the fixing solution for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with the permeabilization buffer for 10 minutes.
-
Block non-specific binding with the blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-pERK1/2 antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells and acquire images using a high-content imaging system or measure fluorescence intensity with a plate reader.
-
The intensity of the pERK1/2 signal is normalized to the cell number (DAPI signal).
cAMP Inhibition Assay
FFA3 is coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the reduction in cAMP production in response to agonist stimulation.
Materials:
-
Flp-In T-REx 293 cells expressing hFFA3.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
"this compound" and other test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Harvest and resuspend the hFFA3-expressing cells in stimulation buffer.
-
In a 96-well plate, add the cell suspension.
-
Add serial dilutions of "this compound" or other test compounds to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
The inhibitory effect of the agonist is determined by the reduction in the forskolin-stimulated cAMP signal.
Visualizations
FFA3 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by an FFA3 agonist.
Caption: FFA3 agonist-induced signaling pathway.
Experimental Workflow for On-Target Effect Confirmation
This diagram outlines a logical workflow for confirming the on-target effects of a novel FFA3 agonist.
Caption: Workflow for confirming on-target effects.
References
A Comparative Analysis of FFA3 Agonist AR420626 and Propionate Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the signaling pathways activated by the synthetic Free Fatty Acid Receptor 3 (FFA3) agonist, AR420626, and the endogenous agonist, propionate (B1217596). This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes the associated signaling cascades to offer an objective resource for researchers in the field of metabolic and inflammatory diseases.
Introduction to FFA3 and its Agonists
Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a member of the free fatty acid receptor family. It is activated by short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are produced by the gut microbiota through the fermentation of dietary fiber. FFA3 is expressed in various tissues, including enteroendocrine cells, pancreatic islets, sympathetic ganglia, and immune cells, and is implicated in the regulation of metabolism, inflammation, and gut motility.[1][2][3]
Propionate , a key SCFA, is a natural agonist of FFA3. Its physiological effects are mediated through the activation of this receptor.[2] AR420626 is a potent and selective synthetic agonist for FFA3, which allows for the specific interrogation of FFA3-mediated signaling pathways without the confounding effects of activating other SCFA receptors like FFA2.[4][5][6] This guide will compare the signaling characteristics of these two important FFA3 agonists.
Comparative Analysis of Agonist Performance
The potency and efficacy of AR420626 and propionate in activating FFA3 have been evaluated across various functional assays. While direct head-to-head comparisons in the same study are limited, the available data consistently demonstrate that AR420626 is significantly more potent than propionate.
| Assay | Parameter | AR420626 | Propionate | Reference(s) |
| G-Protein Activation | ||||
| [³⁵S]GTPγS Binding | IC50 | 117 nM | High µM to low mM range | [2][4] |
| Second Messenger | ||||
| Intracellular Ca²⁺ Mobilization (in cells co-expressing Gαqi5) | EC50 | Not explicitly reported, but effective at µM concentrations | Effective at high µM to mM concentrations | [2][4] |
| Downstream Signaling | ||||
| ERK1/2 Phosphorylation | - | Induces phosphorylation | Can decrease ERK phosphorylation in some contexts | [5][7] |
Note: The potency values can vary depending on the cell line, receptor expression levels, and specific assay conditions. The data presented here are compiled from various sources for illustrative purposes.
Signaling Pathways
FFA3 exclusively couples to the Gi/o family of G-proteins.[1][8] Upon agonist binding, the G-protein heterotrimer dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.
Caption: FFA3 signaling cascade initiated by agonist binding.
The primary downstream effects of FFA3 activation include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
Modulation of Ion Channels: The Gβγ subunit has been shown to inhibit N-type calcium channels, which can impact neurotransmitter release in sympathetic neurons.[9]
-
Activation of MAPK/ERK Pathway: The Gβγ subunit can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, a key regulator of cell proliferation and differentiation.[5]
Caption: Workflow for comparing FFA3 agonist signaling.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation, providing a direct readout of G-protein activation.[10][11][12][13]
Materials:
-
HEK293 cells stably expressing human FFA3
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Agonists: AR420626 and Propionate
-
Non-specific binding control: 10 µM unlabeled GTPγS
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
Procedure:
-
Membrane Preparation:
-
Culture HEK293-FFA3 cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of agonist solution (or buffer for basal binding, or unlabeled GTPγS for non-specific binding), and 25 µL of cell membranes (10-20 µg protein).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation, typically in cells engineered to couple Gi/o activation to a calcium signal.[14][15][16][17][18]
Materials:
-
CHO or HEK293 cells co-expressing human FFA3 and a promiscuous G-protein like Gα16 or a chimeric Gαqi5.
-
Culture medium (e.g., DMEM/F12)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonists: AR420626 and Propionate
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Culture:
-
Seed cells into 96-well plates and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer, leaving 100 µL of buffer in each well.
-
-
Assay:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading.
-
Add agonist solution (e.g., 25 µL of a 5x concentrated stock) and immediately begin recording the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over time.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream target in the FFA3 signaling cascade, typically using an in-cell Western blot or ELISA format.[7]
Materials:
-
HEK293 cells expressing human FFA3
-
Culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Agonists: AR420626 and Propionate
-
Lysis buffer
-
Primary antibodies: rabbit anti-phospho-ERK1/2 and mouse anti-total-ERK1/2
-
Secondary antibodies: IRDye-conjugated anti-rabbit and anti-mouse antibodies
-
96-well plates
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into 96-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Treat cells with various concentrations of agonists for a defined time (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis and Fixation:
-
Remove the agonist-containing medium and add ice-cold lysis buffer.
-
Incubate on ice for 20 minutes.
-
Alternatively, for in-cell Westerns, fix the cells with paraformaldehyde.
-
-
Immunostaining and Detection:
-
Block non-specific binding sites.
-
Incubate with primary antibodies against phospho-ERK and total-ERK.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Scan the plate using an imaging system to quantify the fluorescence intensity for both phospho-ERK and total-ERK.
-
-
Data Analysis:
-
Normalize the phospho-ERK signal to the total-ERK signal for each well.
-
Conclusion
The comparative analysis of AR420626 and propionate reveals distinct pharmacological profiles. AR420626 acts as a high-potency selective agonist, making it an invaluable tool for dissecting the specific roles of FFA3 in various physiological and pathological processes. Propionate, as an endogenous agonist, provides a physiological context for FFA3 activation. Understanding the signaling dynamics of both agonists is crucial for the development of novel therapeutics targeting FFA3 for metabolic and inflammatory diseases. This guide provides the foundational data and methodologies to aid researchers in this endeavor.
References
- 1. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Free fatty acid receptor 3 is a key target of short chain fatty acid: What is the impact on the sympathetic nervous system? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. labs.pbrc.edu [labs.pbrc.edu]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Head-to-Head Comparison: FFA3 Agonist 1 vs. a Known FFA3 Antagonist
A detailed analysis of a selective FFA3 agonist and a potent antagonist, providing key performance data and experimental methodologies for researchers in drug discovery and development.
This guide presents a comprehensive comparison of FFA3 agonist 1 (4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide), a positive allosteric modulator and agonist of the Free Fatty Acid Receptor 3 (FFA3), and CF3-MQC , a known selective antagonist of FFA3. This document is intended for researchers and scientists in the field of pharmacology and drug development, offering a clear, data-driven comparison of these two compounds.
Quantitative Data Summary
The following table summarizes the key performance metrics for this compound and the known antagonist CF3-MQC, based on data from in vitro functional assays.
| Parameter | This compound | CF3-MQC (Antagonist) | Assay Type |
| Potency (EC₅₀/IC₅₀) | ~0.52 µM (cAMP) | Not explicitly determined in a head-to-head IC₅₀ assay. However, at a concentration of 30 µM, it effectively inhibits the action of a structurally related FFA3 agonist[1][2]. | cAMP Inhibition / Functional Antagonism |
| ~0.61 µM ([³⁵S]GTPγS) | [³⁵S]GTPγS Binding | ||
| ~0.51 µM (pERK1/2) | pERK1/2 Activation | ||
| Mechanism of Action | Positive Allosteric Modulator (PAM) and Agonist | Selective Antagonist | - |
Signaling Pathways and Experimental Workflow
To understand the context of this comparison, it's crucial to visualize the underlying biological processes and experimental procedures.
The diagram above illustrates the canonical signaling pathway of the Free Fatty Acid Receptor 3 (FFA3). As a Gαi/o-coupled receptor, its activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Simultaneously, G-protein activation can trigger downstream signaling cascades, including the phosphorylation of ERK1/2. An antagonist, such as CF3-MQC, prevents these downstream effects by blocking the agonist from binding to and activating the receptor.
Experimental Methodologies
Detailed protocols for the key in vitro assays used to characterize FFA3 agonists and antagonists are provided below.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins following receptor stimulation.
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing human FFA3 are prepared.
-
Assay Buffer: The assay is conducted in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Incubation: Membranes are incubated with varying concentrations of the test compound (agonist or antagonist), GDP (10 µM), and [³⁵S]GTPγS (0.1 nM) in a final volume of 200 µL. For antagonist testing, membranes are pre-incubated with the antagonist before the addition of a known agonist at its EC₈₀ concentration.
-
Reaction Termination: The reaction is incubated at 30°C for 30 minutes and terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed multiple times with ice-cold wash buffer.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Data are normalized to the response of a reference agonist and vehicle control. EC₅₀ and IC₅₀ values are calculated using a non-linear regression model.
cAMP Inhibition Assay
This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Protocol:
-
Cell Culture: Cells stably expressing FFA3 are seeded in 384-well plates and cultured overnight.
-
Compound Preparation: Serial dilutions of the test compounds are prepared.
-
Cell Stimulation: The culture medium is removed, and cells are incubated with the test compounds in the presence of an adenylyl cyclase stimulator, such as forskolin (B1673556) (5 µM), for 30 minutes at room temperature.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the compound concentration to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.
Phospho-ERK1/2 (pERK1/2) Activation Assay
This assay measures the phosphorylation of ERK1/2, a downstream signaling event following FFA3 activation.
Protocol:
-
Cell Culture: FFA3-expressing cells are grown to 80-90% confluency in 96-well plates.
-
Serum Starvation: Cells are serum-starved for 4-6 hours prior to the assay to reduce basal ERK phosphorylation.
-
Compound Stimulation: Cells are treated with various concentrations of the test compound for 5-10 minutes at 37°C.
-
Cell Lysis: The stimulation is stopped by aspirating the medium and adding lysis buffer.
-
Detection: The levels of phosphorylated ERK1/2 in the cell lysates are quantified using a sensitive detection method such as Western blotting, ELISA, or bead-based immunoassays. Total ERK1/2 levels are also measured for normalization.
-
Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated and plotted against the compound concentration to determine the EC₅₀ or IC₅₀ values.
Logical Relationship of Comparison
The head-to-head comparison is structured to provide a comprehensive evaluation of the agonist and antagonist.
This guide provides a foundational comparison between a specific FFA3 agonist and antagonist. The presented data and protocols offer a valuable resource for researchers aiming to investigate the roles of FFA3 in various physiological and pathological processes. The lack of a directly reported IC₅₀ value for CF3-MQC in the same assays as this compound highlights an area for future direct comparative studies to further elucidate the pharmacological profiles of these compounds.
References
Comparative Guide to FFA3 Agonist 1 and Alternative Selective Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the commercially available "FFA3 agonist 1" against other selective agonists for the Free Fatty Acid Receptor 3 (FFA3), also known as GPR41. The data presented is collated from publicly available research to aid in the selection of appropriate research tools for studying FFA3 signaling and its physiological roles.
Introduction to FFA3
Free Fatty Acid Receptor 3 (FFA3) is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota. FFA3 is expressed in various tissues, including enteroendocrine cells, pancreatic islets, sympathetic ganglia, and immune cells. Its activation is primarily coupled to the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway plays a role in regulating hormone secretion, gut motility, and immune responses. The study of FFA3 is crucial for understanding the interplay between the gut microbiome and host physiology, and it represents a potential therapeutic target for metabolic and inflammatory diseases.
Comparative Analysis of FFA3 Agonists
The following tables summarize the available quantitative data for "this compound" and selected alternative selective FFA3 agonists. "this compound," commercially available from suppliers like MedchemExpress, is identified by the CAS number 886358-51-6 and is also referred to in the literature as compound 1 from a series of hexahydroquinolone-3-carboxamides.
Table 1: In Vitro Potency (EC50) of FFA3 Agonists
| Agonist | Assay Type | Cell Line | Species | EC50 (nM) | Reference |
| This compound | [35S]GTPγS Binding | Flp-In T-REx 293 | Human | 520 ± 40 | [1] |
| cAMP Inhibition | Flp-In T-REx 293 | Human | 540 ± 60 | [1] | |
| pERK1/2 Activation | Flp-In T-REx 293 | Human | 260 ± 30 | [1] | |
| AR420626 | Intracellular Ca2+ | C2C12 myotubes | Mouse | ~1000 | [2] |
| 1-MCPC | [35S]GTPγS Binding | Flp-In T-REx 293 | Mouse | ~1000 | |
| FHQC | cAMP Inhibition | Not Specified | Not Specified | Data not available |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vitro Efficacy (Emax) of FFA3 Agonists
| Agonist | Assay Type | Cell Line | Species | Emax (% of Propionate) | Reference |
| This compound | [35S]GTPγS Binding | Flp-In T-REx 293 | Human | ~100% | [1] |
| cAMP Inhibition | Flp-In T-REx 293 | Human | ~100% | [1] | |
| pERK1/2 Activation | Flp-In T-REx 293 | Human | ~100% | [1] | |
| AR420626 | Not Specified | Not Specified | Not Specified | Data not available | |
| 1-MCPC | Not Specified | Not Specified | Not Specified | Data not available | |
| FHQC | Not Specified | Not Specified | Not Specified | Data not available |
Emax (Maximum effect) is the maximal response that can be produced by the drug.
Signaling Pathways and Experimental Workflows
FFA3 Signaling Pathway
Activation of FFA3 by an agonist leads to the dissociation of the heterotrimeric G protein into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can activate other downstream effectors, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn can mobilize intracellular calcium and activate protein kinase C (PKC).
Experimental Workflow: In Vitro Agonist Characterization
The following diagram illustrates a typical workflow for characterizing the potency and efficacy of an FFA3 agonist using common in vitro assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures used in the characterization of GPCR agonists.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
-
Cell Culture and Membrane Preparation:
-
Culture Flp-In T-REx 293 cells stably expressing human FFA3.
-
Induce receptor expression with doxycycline (B596269) (1 µg/mL) for 24 hours.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT).
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes (10-20 µg protein/well), GDP (10 µM), and varying concentrations of the FFA3 agonist.
-
Initiate the binding reaction by adding [35S]GTPγS (0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, which is a hallmark of Gαi/o-coupled receptor activation.
-
Cell Culture:
-
Seed Flp-In T-REx 293 cells expressing human FFA3 in a 96-well plate.
-
Induce receptor expression with doxycycline (1 µg/mL) for 24 hours.
-
-
Assay Procedure:
-
Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the FFA3 agonist.
-
Stimulate adenylyl cyclase with forskolin (B1673556) (10 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the inhibition of forskolin-stimulated cAMP production as a function of agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine IC50 (which corresponds to EC50 for inhibition) and Emax values.
-
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, which are downstream effectors in the FFA3 signaling pathway.
-
Cell Culture:
-
Seed Flp-In T-REx 293 cells expressing human FFA3 in a 96-well plate and serum-starve overnight.
-
Induce receptor expression with doxycycline (1 µg/mL) for 24 hours.
-
-
Assay Procedure:
-
Treat the cells with varying concentrations of the FFA3 agonist for a short period (e.g., 5-10 minutes) at 37°C.
-
Lyse the cells and measure the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 using a commercially available kit (e.g., ELISA, Western blot, or TR-FRET).
-
-
Data Analysis:
-
Normalize the pERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized pERK1/2 levels as a function of agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Conclusion
This guide provides a starting point for researchers interested in using "this compound" and other selective agonists to study FFA3. The provided data and protocols are intended to facilitate experimental design and ensure the reproducibility of findings. It is important to note that the potency and efficacy of these compounds can vary depending on the specific experimental conditions, cell type, and assay format used. Therefore, it is recommended that researchers perform their own dose-response experiments to validate the activity of these agonists in their specific experimental system. The lack of extensive, directly comparative studies highlights an area for future research to better characterize the available pharmacological tools for FFA3.
References
Independent Validation of a Published FFA3 Agonist: A Comparative Guide
This guide provides a framework for the independent validation of a published FFA3 agonist, herein referred to as "Agonist 1". It outlines the necessary experimental data, protocols, and signaling pathways to objectively compare its performance against other known FFA3 agonists. This document is intended for researchers, scientists, and drug development professionals working on FFA3-targeted therapeutics.
Data Presentation: Comparative Agonist Activity
The following tables summarize the key quantitative data required for the validation of Agonist 1. For comparative purposes, data for other published FFA3 agonists are included.
Table 1: In Vitro Potency and Efficacy of FFA3 Agonists
| Agonist | Assay Type | Species | EC50 (µM) | Emax (% of control) | Reference |
| Agonist 1 | cAMP Inhibition | Human | [Insert Data] | [Insert Data] | [Internal Data] |
| Propionate | cAMP Inhibition | Human | ~10-100 | 100% | [1] |
| Compound 1-2 | cAMP Inhibition | Human | 0.61 ± 0.09 | Not Reported | [2] |
| Compound 1-3 | cAMP Inhibition | Human | 0.32 ± 0.05 | Not Reported | [2] |
| AR420626 | Not Specified | Mouse | Not Reported | Not Reported | [3] |
| Agonist 1 | [³⁵S]GTPγS Binding | Human | [Insert Data] | [Insert Data] | [Internal Data] |
| Propionate | [³⁵S]GTPγS Binding | Human | ~100-1000 | 100% | [1] |
| Compound 1 | [³⁵S]GTPγS Binding | Human | Not Reported | Not Reported | [4] |
| Agonist 1 | pERK1/2 Activation | Human | [Insert Data] | [Insert Data] | [Internal Data] |
| Propionate | pERK1/2 Activation | Human | ~1-10 | 100% | [1] |
Table 2: Functional Cellular Assays for FFA3 Agonists
| Agonist | Assay Type | Cell Line/System | Endpoint Measured | Result | Reference |
| Agonist 1 | GLP-1 Secretion | Enteroendocrine L cells | GLP-1 release | [Insert Data] | [Internal Data] |
| Propionate | GLP-1 Secretion | Mixed colonic cultures | GLP-1 release | Increased | [5] |
| Agonist 1 | Inhibition of Lipolysis | Adipocytes | Glycerol release | [Insert Data] | [Internal Data] |
| Phenylacetamides | Inhibition of Lipolysis | Adipocytes | Lipolysis inhibition | Yes | [5] |
| Agonist 1 | Calcium Mobilization | HEK293-hFFA3 | Intracellular Ca²⁺ | [Insert Data] | [Internal Data] |
| Propionate | Calcium Mobilization | HEK293-hFFA3 + Gαq-Gi | Intracellular Ca²⁺ | Increased | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, following Gαi/o activation.
-
Cell Line: HEK293 cells stably expressing human FFA3 (HEK293-hFFA3).
-
Protocol:
-
Seed HEK293-hFFA3 cells in a 96-well plate and culture overnight.
-
Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (e.g., Agonist 1) and immediately stimulate cAMP production with forskolin (B1673556) (10 µM).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data are normalized to the forskolin-only control, and EC50 values are calculated using a non-linear regression curve fit.
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
-
System: Membranes prepared from HEK293-hFFA3 cells.
-
Protocol:
-
Incubate cell membranes with varying concentrations of the test agonist in the presence of GDP and [³⁵S]GTPγS in a binding buffer.
-
Incubate for 60 minutes at 30°C to allow for [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS).
-
Determine EC50 and Bmax values from concentration-response curves.
-
pERK1/2 Activation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in many GPCR signaling pathways.
-
Cell Line: CHO-K1 or HEK293 cells expressing human FFA3.
-
Protocol:
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat cells with different concentrations of the test agonist for a defined period (e.g., 5-10 minutes).
-
Lyse the cells and determine the levels of phosphorylated ERK1/2 and total ERK1/2 using Western blotting or a cell-based ELISA.
-
The ratio of pERK1/2 to total ERK1/2 is calculated and plotted against agonist concentration to determine the EC50.
-
Mandatory Visualizations
FFA3 Signaling Pathway
References
- 1. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Free fatty acid 3 receptor agonist AR420626 reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of FFA3 Agonist 1: A Guide for Laboratory Professionals
For researchers and scientists working with FFA3 agonist 1, a compound instrumental in studying the role of free fatty acid receptors in various physiological processes, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Protocols
Step-by-Step Disposal Procedures
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to disposal is necessary. The following steps provide a general framework for managing waste containing this compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is a pure unused product, a diluted solution, or mixed with other chemicals. The nature of the waste will dictate the disposal route.
-
Segregate Waste Streams: Do not mix waste containing this compound with other chemical waste streams unless compatibility has been confirmed. Improper mixing can lead to hazardous reactions. Non-hazardous waste should be kept separate from hazardous waste to reduce disposal costs and environmental impact.[1]
Step 2: Determine if the Waste is Hazardous
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for classifying chemical waste. They can provide guidance based on the chemical structure and any known toxicological data.
-
Hazardous Waste Characteristics: According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] Without specific data, it is safest to assume the compound could be hazardous.
Step 3: Containerization and Labeling
-
Use Appropriate Containers: Waste should be collected in a chemically compatible, leak-proof container with a secure lid.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" (or as directed by your EHS department), the full chemical name ("this compound"), the concentration, and the date of accumulation.
Step 4: Storage
-
Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow Accumulation Limits: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored in a laboratory and the time limits for its accumulation.[3]
Step 5: Arrange for Professional Disposal
-
Contact EHS: Your institution's EHS department will have established procedures for the collection and disposal of chemical waste. They will arrange for pickup by a licensed hazardous waste disposal company.
-
Manifesting: For off-site transport and disposal, a hazardous waste manifest will be required to track the waste from your facility to its final destination.[3]
Disposal of Non-Hazardous Waste (if confirmed by EHS)
Should your EHS department determine that low concentrations of this compound in aqueous solutions are non-hazardous, they may approve disposal via the sanitary sewer. However, this should only be done with explicit written approval.[4][5] Solid, non-hazardous chemical waste may be suitable for disposal in the regular trash, but it must be securely packaged and transferred to a dumpster by laboratory personnel.[6]
Quantitative Data for Chemical Waste Disposal
The following table provides general quantitative thresholds for hazardous waste generation as defined by the EPA. These are not specific to this compound but offer a framework for understanding waste management categories.
| Generator Category | Monthly Hazardous Waste Generation | Monthly Acutely Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg (2.2 lbs) | No time limit, but quantity limits apply |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg | ≤ 1 kg (2.2 lbs) | Up to 180 days (or 270 days if disposal facility is > 200 miles away) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg (2.2 lbs) | Up to 90 days |
Source: U.S. Environmental Protection Agency[3]
FFA3 Signaling Pathway
FFA3, also known as GPR41, is a G-protein coupled receptor (GPCR) that plays a role in various physiological processes.[7] Upon binding of an agonist, such as this compound, the receptor activates an inhibitory G-protein (Gαi/o).[8][9] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]
Disposal Workflow for Laboratory Chemicals
The following diagram illustrates a logical workflow for determining the proper disposal route for a laboratory chemical like this compound.
Disclaimer: This document provides general guidance and is not a substitute for official safety and disposal regulations. Researchers must comply with all applicable local, state, and federal regulations, as well as their institution's specific policies and procedures. Always consult with your institution's Environmental Health and Safety department for definitive guidance on chemical waste disposal.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. sustainable-markets.com [sustainable-markets.com]
- 3. epa.gov [epa.gov]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
